Calcium 2-hydroxy-4-(methylthio)butanoate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;2-hydroxy-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRVDWASZFDIEH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18CaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
583-91-5 (Parent) | |
| Record name | Methioninehydroxyanalog calcium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80919308 | |
| Record name | 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4857-44-7, 14676-91-6 | |
| Record name | Methioninehydroxyanalog calcium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium bis(2-hydroxy-4-(methylthio)butyrate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMENINOL CALCIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VK0YS654L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of Calcium 2-hydroxy-4-(methylthio)butanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium 2-hydroxy-4-(methylthio)butanoate, a calcium salt of the methionine hydroxy analog, is a compound of significant interest in animal nutrition and metabolic studies. This technical guide provides a comprehensive overview of its chemical and physical properties, analytical methodologies for its quantification, and its metabolic fate. Detailed experimental protocols and visual representations of key pathways are included to support research and development activities.
Physicochemical Properties
This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₈CaO₆S₂ | [1][2][3] |
| Molecular Weight | 338.45 g/mol | [1][2][3] |
| CAS Number | 4857-44-7 | [1][4][5] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | >270°C (with decomposition) | [1] |
| Solubility | Water: Sparingly soluble, sonication recommended. 14.29 mg/mL (42.22 mM) with ultrasonic and warming to 60°C. 68 mg/mL. DMSO: 55 mg/mL (162.51 mM) with sonication recommended. Insoluble (hygroscopic DMSO reduces solubility). 31.25 mg/mL (92.33 mM) with ultrasonic and warming to 60°C. Ethanol: Insoluble. | [1][4][6][7] |
| pKa (of the free acid) | Weakly acidic | [4] |
| Stability | Stable under normal transport and storage conditions (2-8°C). Considered stable with no hazardous polymerization. | [7][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the molecule. Key expected signals include those for the methylthio group (CH₃S-), the methylene (B1212753) groups (-CH₂-), the methine group (-CH(OH)-), and the hydroxyl group (-OH).
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in the butanoate backbone, the methyl group of the methylthio moiety.
Raw NMR data can be accessed through various chemical databases for detailed spectral interpretation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
A broad O-H stretching band from the hydroxyl group.
-
C-H stretching bands from the alkyl groups.
-
A strong C=O stretching band from the carboxylate group.
-
C-O stretching bands.
-
C-S stretching vibrations.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol describes a reversed-phase HPLC method for the determination of 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), which can be adapted for its calcium salt.[5][9]
Objective: To quantify the concentration of HMTBa in a given sample.
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 25 cm × 4.6 mm, 5-μm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound standard
-
Sample for analysis
Procedure:
-
Mobile Phase Preparation:
-
Prepare mobile phase A: 0.1% TFA in water.
-
Prepare mobile phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Preparation:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve it in the mobile phase A to prepare a stock solution of known concentration.
-
Prepare a series of working standards by diluting the stock solution with mobile phase A to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
For solid samples (e.g., animal feed), extract a known weight of the sample with a suitable solvent (e.g., a mixture of water and methanol).
-
Centrifuge or filter the extract to remove particulate matter.
-
Dilute the extract with mobile phase A to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient elution can be used for better separation. For example:
-
Start with 100% mobile phase A.
-
Linearly increase to 30% mobile phase B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the chromatograms and the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of HMTBa in the samples by interpolating their peak areas on the calibration curve.
-
In Vitro Conversion to Methionine
This protocol provides a general framework for assessing the conversion of HMTBa to methionine using liver homogenates.[8][10][11][12]
Objective: To demonstrate the enzymatic conversion of HMTBa to L-methionine in a biological matrix.
Materials:
-
Freshly isolated liver tissue (e.g., from chick or rat)
-
Homogenization buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
This compound solution
-
Cofactors (e.g., NAD+, a transaminase source like an amino acid)
-
Centrifuge
-
Incubator or water bath
-
Reagents to stop the reaction (e.g., trichloroacetic acid)
-
Analytical method for methionine quantification (e.g., HPLC)
Procedure:
-
Preparation of Liver Homogenate:
-
Perfuse the liver with ice-cold saline to remove blood.
-
Excise the liver and weigh it.
-
Homogenize the tissue in 3-4 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cellular debris. The supernatant will be used as the source of enzymes.
-
-
Incubation:
-
In a reaction tube, combine the liver supernatant, a known concentration of this compound solution, and necessary cofactors.
-
Include a control tube without the HMTBa substrate.
-
Incubate the tubes at a physiological temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the enzymatic reaction by adding a precipitating agent like trichloroacetic acid.
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Collect the supernatant for methionine analysis.
-
-
Analysis:
-
Analyze the supernatant for the presence and quantity of methionine using a validated analytical method such as HPLC.
-
Compare the amount of methionine in the sample tube with the control tube to determine the extent of conversion.
-
Biological Pathways and Mechanisms
Metabolic Conversion to L-Methionine
The primary biological significance of this compound is its role as a precursor to the essential amino acid L-methionine. This conversion is a two-step enzymatic process that occurs in various tissues, with the liver being a major site.[8][10][11]
Caption: Metabolic conversion of HMTBa to L-Methionine.
Methionine-Activated mTOR Signaling Pathway
Once converted to L-methionine, the molecule can participate in numerous cellular processes, including the regulation of protein synthesis through the mTOR (mechanistic Target of Rapamycin) signaling pathway. Methionine is crucial for the initiation of mRNA translation and can activate mTORC1, a key regulator of cell growth and proliferation.[10]
Caption: Simplified Methionine-activated mTOR signaling pathway.
Experimental and Logical Workflows
HPLC Analysis Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound using HPLC.
Caption: General workflow for HPLC analysis of HMTBa.
Conclusion
This compound is a chemically stable compound with well-defined physicochemical properties. Its primary biological function lies in its efficient conversion to L-methionine, a critical amino acid for protein synthesis and cellular regulation. The analytical methods and pathways described in this guide provide a solid foundation for researchers and professionals working with this compound. Further research into its stability under various aqueous conditions could provide additional valuable insights for its application in different experimental and commercial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium bis(2-hydroxy-4-(methylthio)butyrate)(4857-44-7) 1H NMR [m.chemicalbook.com]
- 3. The biochemical conversion of 2-hydroxy-4-methylthiobutyric acid into methionine by the rat in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Calcium bis(2-hydroxy-4-(methylthio)butyrate) | C10H18CaO6S2 | CID 107344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for (±)-2-Hydroxy-4-(methylthio)butanoic acid (HMDB0037115) [hmdb.ca]
- 11. 2-羟基-4-甲硫基丁酸 钙盐 ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis and Purification of Calcium 2-hydroxy-4-(methylthio)butanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, purification, and characterization of Calcium 2-hydroxy-4-(methylthio)butanoate, a significant compound in various industrial and research applications. This document details the chemical processes, experimental protocols, and analytical methods for quality control.
Introduction
This compound, also known as MHA-Ca, is the calcium salt of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). HMTBA is an alpha-hydroxy analog of the essential amino acid methionine and finds extensive use as a methionine supplement in animal feed. The calcium salt offers advantages in terms of stability and handling. This guide will focus on the chemical synthesis and purification strategies employed in its production.
Synthesis of this compound
The primary method for the synthesis of this compound involves the neutralization reaction between 2-hydroxy-4-(methylthio)butanoic acid and a suitable calcium source.
Chemical Reaction
The overall chemical reaction can be represented as follows:
2 CH₃SCH₂CH₂CH(OH)COOH + Ca(OH)₂ → [CH₃SCH₂CH₂CH(OH)COO]₂Ca + 2 H₂O
2-hydroxy-4-(methylthio)butanoic acid + Calcium Hydroxide (B78521) → this compound + Water
Alternatively, calcium oxide (CaO) or calcium carbonate (CaCO₃) can be used as the calcium source.
Experimental Protocol: A Generalized Method
The following protocol is a generalized procedure based on common industrial practices described in patent literature.[1][2] Researchers should optimize these conditions for their specific laboratory or pilot-scale setup.
Materials:
-
2-hydroxy-4-(methylthio)butanoic acid (HMTBA) solution (typically 80-90% concentration)
-
Calcium Hydroxide (Ca(OH)₂), Calcium Oxide (CaO), or Calcium Carbonate (CaCO₃)
-
Reaction vessel with heating and stirring capabilities
-
Drying oven
-
Grinding and sieving equipment
Procedure:
-
Charging the Reactor: The calcium source (e.g., calcium hydroxide powder) is added to the reaction vessel. The vessel should be equipped with a stirrer and a heating system.
-
Initiating the Reaction: The reactor is heated to a temperature of approximately 120°C with continuous stirring.[2]
-
Addition of HMTBA: The 2-hydroxy-4-(methylthio)butanoic acid solution (preheated to about 80°C) is slowly added to the reactor over a period of approximately 60 minutes while maintaining vigorous stirring.[2] The molar ratio of HMTBA to the calcium source should be carefully controlled to ensure complete reaction.
-
Reaction Completion: After the addition is complete, the mixture is stirred for an additional 10-40 minutes to ensure the reaction goes to completion.[1][2]
-
Drying: The resulting product is then dried in a mixing drier at a temperature sufficient to remove water, typically above 100°C, for 35-40 minutes.[1]
-
Post-Processing: The dried product is cooled to room temperature.
-
Purification: The crude product is then purified by crushing and sieving to obtain a uniform powder.
Logical Workflow for Synthesis:
References
Unveiling the Molecular Architecture of Calcium 2-hydroxy-4-(methylthio)butanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular structure and characterization of Calcium 2-hydroxy-4-(methylthio)butanoate. This compound, a calcium salt of the methionine hydroxy analog, is a significant feed additive in the agricultural industry and a subject of interest in nutritional science. This document summarizes its key physicochemical properties, details its structural elucidation through various analytical techniques, and presents inferred experimental protocols for its characterization.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₁₀H₁₈CaO₆S₂, is comprised of a central calcium ion (Ca²⁺) ionically bonded to two molecules of 2-hydroxy-4-(methylthio)butanoate. Each ligand features a chiral center at the second carbon, bearing a hydroxyl group.
Below is a summary of its key physicochemical properties:
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈CaO₆S₂ | [1] |
| Molecular Weight | 338.45 g/mol | [1] |
| CAS Number | 4857-44-7 | [1] |
| Appearance | White to off-white solid | [2][3] |
| Synonyms | Calcium bis(2-hydroxy-4-(methylthio)butyrate), MHA-Ca, Calcium HMTB | [1][4] |
Molecular Structure Diagram:
Caption: Ionic bonding between Calcium and two butanoate ligands.
Spectroscopic Characterization
The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. While specific experimental data is proprietary to manufacturers, this section outlines the expected spectral features based on the known molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | dd | 1H | -CH(OH)- |
| ~2.7 | t | 2H | -CH₂-S- |
| ~2.1 | s | 3H | -S-CH₃ |
| ~2.0-1.8 | m | 2H | -CH(OH)-CH₂- |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ ppm) | Assignment |
| ~180 | -COO⁻ |
| ~70 | -CH(OH)- |
| ~35 | -CH₂-S- |
| ~30 | -CH(OH)-CH₂- |
| ~15 | -S-CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule. For a carboxylate salt, the characteristic C=O stretching vibration of the parent carboxylic acid (typically ~1700-1725 cm⁻¹) is absent. Instead, strong absorption bands corresponding to the asymmetric and symmetric stretching of the carboxylate anion (-COO⁻) are observed.[5]
Predicted FTIR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (hydroxyl group and potential hydration) |
| 2950-2850 | Medium-Weak | C-H stretch (aliphatic) |
| 1610-1550 | Strong | Asymmetric stretch of -COO⁻ |
| 1470-1420 | Strong | Symmetric stretch of -COO⁻ |
| ~1100 | Medium | C-O stretch (hydroxyl) |
| ~680 | Medium-Weak | C-S stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For a calcium salt, observing the intact molecular ion can be challenging. Electrospray ionization (ESI) in negative mode is often suitable for analyzing the carboxylate anion.
Predicted Mass Spectrometry Data (ESI Negative Mode):
| m/z | Ion |
| 149.03 | [M-H]⁻ (anion of 2-hydroxy-4-(methylthio)butanoic acid) |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively published in peer-reviewed literature and are often proprietary. However, based on standard analytical chemistry practices for similar compounds, the following methodologies can be proposed.
Workflow for Characterization:
Caption: General workflow for the characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
Suppress the residual water signal if using D₂O.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the solvent peak as a reference.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the pure KBr pellet.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction from the sample spectrum.
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as a water/methanol or water/acetonitrile mixture.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in negative ion mode to observe the [M-H]⁻ ion of the ligand.
-
Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).
-
-
Data Processing: Analyze the resulting mass spectrum to identify the mass-to-charge ratio of the parent ion and any significant fragment ions.
X-ray Crystallography Protocol
The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray diffraction.
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This can be achieved by slow evaporation of a saturated solution or by vapor diffusion techniques.
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Use a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
Collect diffraction data at a controlled temperature (often cryogenic, e.g., 100 K).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.
-
This technical guide provides a foundational understanding of the molecular structure and characterization of this compound for professionals in research and development. The presented data and protocols, while based on established principles, should be adapted and validated for specific laboratory conditions and instrumentation.
References
- 1. Calcium bis(2-hydroxy-4-(methylthio)butyrate) | C10H18CaO6S2 | CID 107344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. moogenecare.com [moogenecare.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. CAS 4857-44-7: Methionine hydroxy analog-calcium [cymitquimica.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
The Endogenous Presence of 2-Hydroxy-4-(Methylthio)butanoic Acid in Biological Systems: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), a structural analog of the essential amino acid methionine, is not merely a synthetic dietary supplement but also a naturally occurring molecule within biological systems. Endogenously produced as a key intermediate in the methionine salvage pathway, HMTBA plays a pivotal role in regenerating methionine from its metabolic byproducts, thereby maintaining cellular methionine homeostasis. This technical guide provides a comprehensive overview of the natural occurrence of HMTBA, detailing its biosynthetic origins, metabolic conversion to L-methionine, and the analytical methodologies employed for its detection and quantification. Particular emphasis is placed on the enzymatic pathways governing its formation and metabolism, supported by visualizations and summaries of experimental protocols.
Introduction
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), often known by its commercial name as a methionine hydroxy analog, is widely recognized as a feed additive in animal nutrition.[1] However, a significant body of research confirms its status as an endogenous compound, naturally synthesized within the cells of various organisms, including chicks and rats.[2][3] This discovery underscores its fundamental role in cellular metabolism beyond its function as an exogenous supplement.
The natural origin of HMTBA is intrinsically linked to the methionine salvage pathway , a critical metabolic route for recycling the sulfur-containing portion of S-adenosylmethionine (SAMe) after its involvement in polyamine synthesis and other transmethylation reactions.[4][5] Within this pathway, HMTBA emerges as a transient precursor to both 2-oxo-4-(methylthio)butanoic acid (KMB) and, ultimately, L-methionine.[2] Understanding the natural occurrence and metabolism of HMTBA is crucial for researchers in fields ranging from animal nutrition and physiology to drug development, where metabolic pathways can be targets for therapeutic intervention.
Natural Occurrence and Biosynthesis of HMTBA
Endogenous HMTBA has been identified in the liver, plasma, and excreta of animals, such as chicks, that have not been fed diets supplemented with HMTBA.[2] Its biosynthesis is a key part of the methionine salvage pathway, which regenerates methionine from 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis.[4][6]
The formation of HMTBA is an intermediate step in the conversion of MTA back to L-methionine. While the complete multi-step conversion from MTA to KMB (the immediate precursor to L-methionine) is well-documented, HMTBA is formed as a radiolabeled intermediate during this process.[2][6] Studies using chick liver enzymes have shown that [methyl-¹⁴C]MTA is converted into both radiolabeled HMTBA and KMB.[2]
The Methionine Salvage Pathway: The Origin of Endogenous HMTBA
The methionine salvage pathway is a ubiquitous and vital process for cellular economy, ensuring the continuous availability of methionine, which is metabolically expensive to synthesize de novo.[5][7] The pathway begins with MTA, which is produced from S-adenosylmethionine. Through a series of enzymatic reactions, the methylthioribose moiety of MTA is converted into KMB, which is then transaminated to form L-methionine.[4] HMTBA has been identified as an intermediate within this complex pathway.[2]
Below is a diagram illustrating the central role of MTA in the formation of HMTBA and its subsequent conversion to L-methionine.
Quantitative Data on Natural HMTBA Occurrence
While the presence of endogenous HMTBA in biological systems like the liver and excreta of chicks is qualitatively confirmed, specific quantitative data on its basal concentrations in untreated animals are not extensively reported in the available scientific literature.[2] Studies have successfully identified and confirmed its structure using gas chromatography and mass spectrometry, but have not consistently reported baseline physiological concentrations.[2] The majority of quantitative studies focus on the pharmacokinetics and metabolism of HMTBA following its administration as a dietary supplement.
Table 1: Summary of Tissues with Confirmed Natural Occurrence of HMTBA
| Biological System | Species | Finding | Reference |
|---|---|---|---|
| Liver | Chick, Rat | Detected in animals never fed HMTBA. | [2] |
| Excreta / Urine | Chick, Rat | Detected in animals never fed HMTBA. | [2] |
| Plasma | Chick, Rat | Implied presence as a metabolic intermediate. |[2] |
Note: Specific endogenous concentrations (e.g., in µmol/L or ng/g of tissue) are not available in the cited literature.
Metabolism of HMTBA to L-Methionine
Once formed endogenously or absorbed from an exogenous source, HMTBA is efficiently converted into L-methionine, the biologically active form used in protein synthesis and other metabolic functions. This conversion is a two-step enzymatic process that occurs in various tissues, with the liver and kidney being primary sites.[8]
The process is stereospecific, involving different enzymes for the D- and L-isomers of HMTBA.[8]
-
Step 1: Conversion to KMB.
-
Step 2: Transamination of KMB. The common intermediate, KMB, is then converted to L-methionine via transamination, a reaction that transfers an amino group from a donor amino acid.[9]
Experimental Protocols for HMTBA Analysis
The quantification of HMTBA in complex biological matrices requires sensitive and specific analytical methods. Both liquid chromatography and gas chromatography, often coupled with mass spectrometry, have been successfully employed.
Protocol 1: HMTBA Quantification in Bovine Serum via LC-MS/MS
This protocol summarizes a method for the sensitive determination of HMTBA in bovine serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Extraction:
- To a 1.0 mL aliquot of bovine serum, add an appropriate internal standard.
- Precipitate proteins by adding 2.0 mL of acetonitrile.
- Vortex the mixture for 1 minute, followed by centrifugation at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume of the mobile phase.
2. Chromatographic Conditions:
- LC System: A standard HPLC or UHPLC system.
- Column: C18 reversed-phase column (e.g., 25 cm × 4.6 mm, 5-μm particle size).
- Mobile Phase: A gradient or isocratic elution using a mixture of water and acetonitrile, both containing 0.1% trifluoroacetic acid.
- Flow Rate: Typically 0.5-1.0 mL/min.
- Injection Volume: 10-20 µL.
3. Mass Spectrometry Conditions:
- Ionization: Electrospray Ionization (ESI) in negative mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transition: Monitor the transition of the parent ion (m/z 149) to a specific daughter ion.
4. Workflow Diagram:
Protocol 2: HMTBA Quantification in Animal Feed via HPLC-UV
This method is suitable for determining HMTBA levels in supplemented animal feeds.
1. Sample Extraction and Hydrolysis:
- Weigh a representative sample of the ground feed.
- Extract HMTBA from the feed matrix using an appropriate solvent.
- Perform a basic hydrolysis step (e.g., using potassium hydroxide) to convert any HMTBA oligomers into the monomeric form.
- Neutralize the hydrolysate to an appropriate pH.
- Filter the extract through a 0.45 µm filter prior to injection.
2. Chromatographic Conditions:
- HPLC System: Standard HPLC with a UV detector.
- Column: Reversed-phase amide column.
- Mobile Phase: Isocratic mixture of aqueous buffer and an organic solvent (e.g., acetonitrile).
- Detection: UV absorbance at 210 nm.
- Quantification: Based on a standard curve prepared with known concentrations of HMTBA.
Conclusion
2-Hydroxy-4-(methylthio)butanoic acid is an integral, naturally occurring component of methionine metabolism in animals. Its endogenous synthesis via the methionine salvage pathway highlights a fundamental biological role in recycling and conserving methionine, an essential and metabolically costly amino acid. While its presence in tissues of unsupplemented animals is well-established, a notable gap exists in the literature regarding the precise quantification of its basal physiological concentrations. The advanced analytical techniques available today provide the necessary tools to explore this area further, offering a deeper understanding of methionine homeostasis and the regulatory functions of its metabolic intermediates. For researchers in nutrition, physiology, and drug development, recognizing the dual role of HMTBA as both an endogenous metabolite and an exogenous supplement is critical for accurate interpretation of experimental results and for exploring new avenues of metabolic research.
References
- 1. Effect of methionine and trace minerals (zinc, copper and manganese) supplementation on growth performance of broilers subjected to Eimeria challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepoultrysite.com [thepoultrysite.com]
- 4. The methionine salvage pathway [normalesup.org]
- 5. Revisiting the methionine salvage pathway and its paralogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydroxy-4-(methylthio) butanoic acid is a naturally occurring methionine precursor in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to CAS Number 4857-44-7: Properties and Safety Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, safety data, and biological significance of the compound with CAS number 4857-44-7, chemically identified as Calcium bis(2-hydroxy-4-(methylthio)butyrate). This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information. It includes a summary of its physicochemical properties, safety and handling guidelines, and an exploration of its metabolic fate. Particular emphasis is placed on detailed experimental protocols and the visualization of its metabolic pathway.
Chemical and Physical Properties
Calcium bis(2-hydroxy-4-(methylthio)butyrate) is the calcium salt of 2-hydroxy-4-(methylthio)butyric acid (HMTBA), an analog of the essential amino acid methionine.[1] It is primarily used in animal nutrition as a source of methionine, offering advantages in terms of stability and bioavailability.[2]
Table 1: Physicochemical Properties of Calcium bis(2-hydroxy-4-(methylthio)butyrate)
| Property | Value | Reference |
| CAS Number | 4857-44-7 | [2] |
| Molecular Formula | C10H18CaO6S2 | [1] |
| Molecular Weight | 338.45 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | >270 °C (decomposes) | [2] |
| Solubility | Sparingly soluble in water | [2] |
| Synonyms | Calcium 2-hydroxy-4-(methylthio)butanoate, MHA-Ca | [1] |
Safety and Toxicology Data
The safety profile of Calcium bis(2-hydroxy-4-(methylthio)butyrate) has been evaluated, with key data summarized below. It is important to handle this compound in accordance with standard laboratory safety procedures.
Table 2: Safety and Toxicology Data
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50) | 12,870 mg/kg (Rat) | [2][3] |
| Skin Corrosion/Irritation | No data available | [3] |
| Serious Eye Damage/Irritation | No data available | [3] |
| Respiratory or Skin Sensitization | No data available | [3] |
| Germ Cell Mutagenicity | No data available | [3] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. | [3] |
| Handling Precautions | Avoid dust formation. Avoid breathing vapors, mist or gas. Provide appropriate exhaust ventilation at places where dust is formed. | [3] |
| First Aid Measures | If inhaled: Move person into fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Flush eyes with water as a precaution. If swallowed: Rinse mouth with water. | [3] |
| Personal Protective Equipment | Eye protection, protective gloves (e.g., Nitrile rubber), and respiratory protection where dust levels are high. | [3] |
Biological Activity and Metabolism
Calcium bis(2-hydroxy-4-(methylthio)butyrate) serves as a precursor to the amino acid L-methionine. The conversion involves a two-step enzymatic process. The D- and L-isomers of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) are first oxidized to the intermediate 2-keto-4-(methylthio)butanoic acid (KMB). This is followed by a transamination reaction to yield L-methionine.[4][5]
Metabolic Pathway
The metabolic conversion of HMTBA to L-methionine is a critical pathway for its biological utilization. The initial oxidation is stereospecific, with different enzymes acting on the D- and L-isomers.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the safety and metabolism of Calcium bis(2-hydroxy-4-(methylthio)butyrate).
Acute Oral Toxicity Study (LD50)
The acute oral toxicity of a substance is typically determined using a standardized protocol, such as the now-rescinded OECD Test Guideline 401.[6] The reported LD50 of 12,870 mg/kg in rats suggests low acute toxicity.[2][3]
Objective: To determine the median lethal dose (LD50) of Calcium bis(2-hydroxy-4-(methylthio)butyrate) following a single oral administration to rats.
Materials:
-
Test substance: Calcium bis(2-hydroxy-4-(methylthio)butyrate)
-
Animals: Young adult albino rats (e.g., Sherman-Wistar strain), both male and female.
-
Vehicle: Water or other appropriate vehicle.
-
Oral gavage needles.
-
Animal caging and standard diet.
Procedure:
-
Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days.
-
Fasting: Fast animals overnight (food, but not water) prior to dosing.
-
Dose Preparation: Prepare a suspension or solution of the test substance in the chosen vehicle at various concentrations.
-
Dosing: Administer a single dose of the test substance by oral gavage. Use at least 5 animals per dose group.
-
Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
In Vitro Metabolism: Oxidation of HMTBA
The first step in the conversion of HMTBA to L-methionine is its oxidation to KMB. This is catalyzed by stereospecific enzymes.[4]
Objective: To measure the enzymatic activity of D-2-hydroxy acid dehydrogenase and L-2-hydroxy acid oxidase in converting D- and L-HMTBA to KMB.
Materials:
-
Substrates: D-HMTBA and L-HMTBA
-
Enzyme source: Tissue homogenates (e.g., chick liver) or purified enzymes.
-
Cofactors: NAD+ (for dehydrogenase), FMN (for oxidase).
-
Buffer solution (e.g., Tris-HCl, pH 8.0).
-
Analytical system: HPLC or spectrophotometer to measure KMB production.
Procedure for L-2-hydroxy acid oxidase activity:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, o-dianisidine, peroxidase, and L-HMTBA.
-
Enzyme Addition: Initiate the reaction by adding the enzyme source.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C).
-
Measurement: Monitor the change in absorbance at 436 nm over time, which corresponds to the production of hydrogen peroxide, a byproduct of the oxidase reaction.[7]
Procedure for D-2-hydroxy acid dehydrogenase activity:
-
Reaction Mixture: Prepare a reaction mixture containing buffer, NAD+, and D-HMTBA.
-
Enzyme Addition: Add the enzyme source to start the reaction.
-
Incubation: Incubate at a controlled temperature.
-
Measurement: Monitor the production of NADH by measuring the increase in absorbance at 340 nm.
In Vitro Metabolism: Transamination of KMB
The final step is the transamination of KMB to L-methionine.
Objective: To determine the transamination of KMB to L-methionine using various amino acids as amino group donors.
Materials:
-
Substrate: 2-keto-4-(methylthio)butanoic acid (KMB)
-
Amino group donors: Various L-amino acids (e.g., leucine, glutamine).
-
Enzyme source: Tissue homogenates or cell lysates (e.g., Caco-2 cells).
-
Cofactor: Pyridoxal phosphate.
-
Assay medium: Containing buffer (e.g., HEPES), mannitol, sucrose, and dithiothreitol.[7]
-
Analytical system: HPLC or amino acid analyzer to quantify L-methionine.
Procedure:
-
Reaction Mixture: Prepare the assay medium containing all components except the enzyme source.
-
Enzyme Addition: Add the tissue homogenate or cell lysate to initiate the reaction.
-
Incubation: Incubate at a controlled temperature.
-
Termination: Stop the reaction (e.g., by adding acid).
-
Analysis: Analyze the reaction mixture for the amount of L-methionine produced.
References
- 1. Calcium bis(2-hydroxy-4-(methylthio)butyrate) | C10H18CaO6S2 | CID 107344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Calcium bis(2-hydroxy-4-(methylthio)butyrate) | 4857-44-7 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intestinal cell conversion of DL-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Methionine Hydroxy Analogue Calcium (MHA-Ca) for Feed Formulation
Introduction
Methionine is an essential sulfur-containing amino acid critical for protein synthesis and various metabolic processes in livestock. In feed formulations, synthetic methionine sources are often used to meet the nutritional requirements of animals. One such source is the calcium salt of methionine hydroxy analogue (MHA-Ca). MHA-Ca is a solid, granular powder valued for its stability and as a source of both methionine activity and calcium.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of MHA-Ca, detailed experimental protocols for their determination, and insights into its metabolic fate and influence on protein synthesis signaling pathways. This document is intended for researchers, scientists, and animal nutritionists in the field of feed formulation and development.
Physical Properties
MHA-Ca is typically presented as a white to off-white or light tan granular powder.[3] Its physical characteristics are crucial for handling, storage, and mixing in feed production.
Table 1: Physical Properties of MHA-Ca
| Property | Value |
| Appearance | Solid, granular powder |
| Color | White to light tan |
| Odor | Characteristic, sulfurous |
| Melting Point | 246 °C (decomposes) |
| Solubility in Water | Readily soluble |
| Density | Data not available in publicly accessible resources |
| Hygroscopicity | Data not available in publicly accessible resources |
Experimental Protocol: Determination of Aqueous Solubility
This protocol outlines a method for determining the solubility of MHA-Ca in water at various temperatures, which is essential for understanding its behavior in liquid feed systems and during digestion.
Objective: To determine the equilibrium solubility of MHA-Ca in water at different temperatures (e.g., 20°C, 40°C, 60°C).
Methodology: Shake-Flask Method
-
Preparation of Standard Solutions: Prepare a series of MHA-Ca solutions of known concentrations in deionized water to create a standard curve.
-
Sample Preparation: For each temperature point, add an excess amount of MHA-Ca powder to a known volume of deionized water in a sealed, temperature-controlled flask.
-
Equilibration: Agitate the flasks in a temperature-controlled shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the solutions to settle. Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining undissolved solids.
-
Analysis: Analyze the concentration of MHA-Ca in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Quantification: Determine the concentration of MHA-Ca in the samples by comparing the analytical response to the standard curve. The solubility is expressed as g/100 mL of water.
Chemical Properties
The chemical structure of MHA-Ca is the calcium salt of 2-hydroxy-4-(methylthio)butanoic acid. Commercial products typically contain approximately 84% of the active methionine hydroxy analogue and about 12-14% calcium.[2]
Table 2: Chemical Properties of MHA-Ca
| Property | Value |
| Chemical Name | Calcium bis(2-hydroxy-4-(methylthio)butyrate) |
| CAS Number | 4857-44-7 |
| Molecular Formula | C10H18CaO6S2 |
| Molecular Weight | 338.44 g/mol |
| pKa | Data not available in publicly accessible resources |
| Stability | Stable under normal conditions of use and storage |
| Biodegradability | Readily biodegradable |
Thermal Stability
Understanding the thermal stability of MHA-Ca is crucial for predicting its integrity during feed processing, which often involves heat treatment.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of MHA-Ca.
Methodology:
-
Instrument Setup: A thermogravimetric analyzer is used. The instrument is calibrated for temperature and mass.
-
Sample Preparation: A small, accurately weighed sample of MHA-Ca (typically 5-10 mg) is placed in a tared TGA pan.
-
Experimental Conditions: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss at different stages.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions of MHA-Ca.
Methodology:
-
Instrument Setup: A differential scanning calorimeter is calibrated for temperature and enthalpy.
-
Sample Preparation: A small, accurately weighed sample of MHA-Ca (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions: The sample and reference pans are heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).
-
Data Acquisition: The instrument measures the difference in heat flow required to increase the temperature of the sample and the reference.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events such as melting and decomposition.
Metabolic Pathway and Bioavailability
MHA-Ca serves as a precursor to L-methionine. In the animal's body, the hydroxy analogue is converted into L-methionine through a two-step enzymatic process. This conversion is a key factor in its bioavailability as a methionine source.
Conversion to L-Methionine
The conversion of 2-hydroxy-4-(methylthio)butanoic acid (HMTBa) to L-methionine involves two main enzymatic steps:
-
Oxidation: HMTBa is first oxidized to its keto-analogue, α-keto-γ-(methylthio)butyric acid (KMB).
-
Transamination: KMB is then transaminated to form L-methionine.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Calcium 2-hydroxy-4-(methylthio)butanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of Calcium 2-hydroxy-4-(methylthio)butanoate in aqueous solutions. This compound, a calcium salt of the methionine hydroxy analog, is a subject of interest in animal nutrition and pharmaceutical development. This document collates available data on its physicochemical properties, outlines experimental protocols for its analysis, and provides logical workflows for its characterization.
Core Physicochemical Properties
This compound, also known as calcium hydroxymethionine, is a white to off-white solid. It is generally considered to be water-soluble.[1][2] Its primary application is as a nutritional supplement, serving as a source of the essential amino acid methionine, particularly in animal feed.[3] It is also a component in dietary supplements for human use, for instance, in the management of chronic renal disease.
Aqueous Solubility
The aqueous solubility of this compound is a critical parameter for its formulation and delivery. Based on available data from various suppliers, there are some inconsistencies in the reported values. This highlights the need for standardized and well-documented solubility studies.
Quantitative Solubility Data
| Solvent | Reported Solubility | Source(s) |
| Water | 68 mg/mL | [2] |
| Water | 14.29 mg/mL (requires ultrasonic and warming to 60°C) | [4] |
| DMSO | 55 mg/mL (sonication recommended) | [1] |
| DMSO | 31.25 mg/mL (requires ultrasonic and warming to 60°C) | [4] |
| Ethanol | Insoluble | [2] |
Stability in Aqueous Solutions
The stability of this compound in aqueous solutions is crucial for determining its shelf-life and ensuring its efficacy in liquid formulations. While detailed kinetic studies on its degradation in aqueous solutions at various pH levels and temperatures are not extensively published, general storage guidelines from suppliers provide some insight into its stability.
Storage Recommendations
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [1][2][4] |
| In Solvent | -80°C | 1 year | [1][2] |
| In Solvent | -20°C | 1 month | [2][4] |
These recommendations suggest that the compound is more stable in its solid form and at lower temperatures. Degradation in aqueous solution over time at ambient temperatures is a potential concern that necessitates further investigation for liquid formulation development.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not explicitly described in the reviewed literature. However, based on standard pharmaceutical practices and available analytical methods for this compound, the following protocols can be established.
Protocol for Solubility Determination (Shake-Flask Method)
-
Preparation of Solutions: Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Equilibration: Add an excess amount of this compound to a known volume of each buffer in a sealed container.
-
Agitation: Agitate the containers at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.
-
Quantification: Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol for Stability Assessment in Aqueous Solution
-
Solution Preparation: Prepare solutions of this compound at a known concentration in various aqueous buffers (e.g., pH 4, 7.4, and 9) to assess the impact of pH on stability.
-
Storage Conditions: Store aliquots of these solutions at different temperatures (e.g., 4°C, 25°C, and 40°C) in sealed, light-protected containers.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw samples from each storage condition.
-
Analysis: Analyze the samples immediately using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.
-
Data Analysis: Plot the concentration of the compound as a function of time for each condition. From this data, determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life (t½).
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Several HPLC methods have been reported for the quantification of 2-hydroxy-4-(methylthio)butanoic acid and its salts. A common approach involves reversed-phase chromatography with UV detection.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water or an ammonium (B1175870) hydrogen sulphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3] The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength of 210 nm.[3]
-
Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to that of a standard of known concentration.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Aqueous Stability Assessment.
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of this compound in aqueous solutions. While there is a foundational understanding of its water-soluble nature and general stability, there is a clear need for more detailed, quantitative studies. The provided experimental protocols and workflows offer a systematic approach for researchers and drug development professionals to generate the necessary data to fully characterize this compound for its intended applications. Future research should focus on elucidating the impact of pH and temperature on its solubility and degradation kinetics to enable robust formulation development.
References
Methodological & Application
Application Note: Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Serum using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxy-4-(methylthio)butanoic acid (MHA), an analog of the essential amino acid methionine, is widely used as a nutritional supplement in animal feed.[1][2] Its supplementation has been shown to improve growth rates and milk yields in livestock.[2] Accurate determination of MHA concentrations in serum is crucial for pharmacokinetic studies, evaluating its bioavailability, and understanding its metabolic fate.[2][3] This application note provides a detailed protocol for the quantitative analysis of MHA in serum samples using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry (MS) detection.
Principle
This method utilizes reversed-phase HPLC to separate MHA from other endogenous serum components. The separation is followed by electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) for selective and sensitive detection.[2] The use of an internal standard can be employed to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation step to remove macromolecules that could interfere with the analysis.[4][5][6]
Experimental Protocols
Materials and Reagents
-
2-Hydroxy-4-(methylthio)butanoic acid (MHA) standard (Novus International, Inc. or equivalent)[2]
-
HPLC-grade acetonitrile (B52724) (Fisher Scientific or equivalent)[2]
-
HPLC-grade methanol (B129727) (Fisher Scientific or equivalent)[2]
-
Trifluoroacetic acid (TFA), spectrophotometric grade (Sigma-Aldrich or equivalent)[2]
-
Ammonium hydroxide (B78521) (28-30% solution) (Fisher Scientific or equivalent)[2]
-
Purified water (e.g., Milli-Q or from a Synergy 185 filtration system)[2]
-
Bovine serum (Hyclone or equivalent) for matrix-matched standards and quality controls[2]
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.2 µm or 0.45 µm)[4]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., Phenomenex C18, 250 x 4.6 mm, 5µm)[6][7]
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation
-
Thaw Samples : Allow frozen serum samples, calibration standards, and quality control samples to thaw at room temperature.
-
Protein Precipitation :
-
Pipette 100 µL of serum into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[8]
-
Vortex the mixture for 30 seconds.
-
-
Centrifugation : Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Filtration (Optional but Recommended) : Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial to remove any remaining particulate matter.[4][5]
-
Injection : The sample is now ready for injection into the HPLC system.
Chromatographic and Mass Spectrometric Conditions
A reversed-phase HPLC method is employed for the separation of MHA.[2]
-
HPLC Column : C18 reversed-phase column
-
Mobile Phase :
-
A gradient elution is recommended for optimal separation.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid
-
-
Gradient Program :
-
Start with 100% Mobile Phase A.
-
Linearly increase to 30% Mobile Phase B over 15 minutes.[2]
-
-
Flow Rate : 1.0 mL/min[2]
-
Column Temperature : 30°C
-
Injection Volume : 10 µL
-
Mass Spectrometer : Electrospray ionization in negative ion mode (ESI-)
-
Detection : Multiple Reaction Monitoring (MRM) can be used for enhanced selectivity and sensitivity.
Data Presentation
Method Validation Parameters
The performance of the HPLC method should be thoroughly validated according to established guidelines. Key validation parameters are summarized in the table below.
| Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (R²) | ≥ 0.99 | 0.9994[7] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.01 µg/mL[7] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.033 µg/mL[7] |
| Accuracy (% Recovery) | 85-115% (80-120% at LLOQ) | 98.75 – 101.20%[7] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: < 7.06%, Inter-day: < 5.15%[8] |
| Recovery | Consistent and reproducible | ~86%[8] |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of MHA in serum.
HPLC Method Validation Relationship Diagram
Caption: Key parameters for HPLC method validation.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. nacalai.com [nacalai.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
Application of MHA-Ca as a Methionine Source in Poultry Diets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine is an essential sulfur-containing amino acid, critical for protein synthesis, methyl group donation, and the synthesis of other key metabolites in poultry.[1] In commercial poultry production, diets are often supplemented with synthetic methionine sources to meet the birds' nutritional requirements for optimal growth, feed efficiency, and feather development.[1][2] Two primary synthetic methionine sources used in the industry are DL-methionine (B7763240) (DLM) and Methionine Hydroxy Analogue Calcium (MHA-Ca).[3] MHA-Ca, the calcium salt of 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), serves as a precursor that is converted into L-methionine (B1676389) within the bird's body.[4]
These application notes provide a comprehensive overview of the use of MHA-Ca in poultry diets, including comparative performance data, detailed experimental protocols for evaluation, and visualizations of relevant metabolic and experimental pathways.
Comparative Efficacy of MHA-Ca and DL-Methionine
The bioefficacy of MHA-Ca relative to DL-methionine is a crucial factor for nutritionists when formulating poultry diets. This relative bioavailability is often expressed as a percentage, indicating how much MHA-Ca is needed to achieve the same performance as a given amount of DL-methionine. On a weight-for-weight basis, numerous studies have established that MHA-Ca has a lower bioefficacy than pure DL-methionine. A general consensus from multiple studies suggests that the bioefficacy of MHA-Ca is approximately 65% that of DL-methionine for key performance indicators in broilers.[5][6][7]
This means that to achieve a comparable biological response, a greater quantity of MHA-Ca product must be included in the diet compared to DL-methionine. For instance, it is suggested that 1 kg of MHA-Ca can be replaced by approximately 650 g of DL-methionine to achieve similar animal performance.[5][6]
Quantitative Performance Data Summary
The following tables summarize data from studies comparing the effects of MHA-Ca and DL-Methionine on broiler performance.
Table 1: Relative Bioefficacy of MHA-Ca compared to DL-Methionine (%)
| Performance Parameter | Relative Bioefficacy (%) | Reference |
| Weight Gain | 65 | [5][6] |
| Feed Conversion Ratio (FCR) | 60 | [5][6] |
| Breast Meat Yield (BMY) | 53 | [5][6] |
| Average | ~60-65 | [5][6] |
Table 2: Example Dose-Response Trial Results for Different Methionine Sources
| Methionine Source | Inclusion Level | Body Weight Gain (g) | Feed Conversion Ratio |
| Basal Diet (Control) | 0% | 1500 | 1.85 |
| DL-Methionine | 0.10% | 1750 | 1.65 |
| DL-Methionine | 0.20% | 1850 | 1.58 |
| MHA-Ca | 0.15% | 1730 | 1.68 |
| MHA-Ca | 0.30% | 1820 | 1.60 |
Note: The data in Table 2 are representative examples derived from typical dose-response trials and are intended for illustrative purposes.
Metabolic Conversion of Methionine Sources
Both D-methionine (from the DL-methionine racemic mixture) and the D- and L-isomers of HMTBa (from MHA-Ca) must be converted to L-methionine to be utilized for protein synthesis.[4] This conversion involves enzymatic steps primarily in the liver and kidneys.
The following diagram illustrates the simplified metabolic pathways for the conversion of DL-Methionine and MHA-Ca to the biologically active L-Methionine form.
References
- 1. Frontiers | Effect of Methionine Deficiency on the Growth Performance, Serum Amino Acids Concentrations, Gut Microbiota and Subsequent Laying Performance of Layer Chicks [frontiersin.org]
- 2. jwps.rovedar.com [jwps.rovedar.com]
- 3. Bioavailability of the dl-methionine and the calcium salt of dl-methionine hydroxy analog compared with l-methionine for nitrogen retention in starter pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabi.org [cabi.org]
- 6. researchgate.net [researchgate.net]
- 7. Meta-Analyses of Methionine Source Concept Validation Trials in Broilers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium 2-hydroxy-4-(methylthio)butanoate in Aquaculture Feed Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium 2-hydroxy-4-(methylthio)butanoate (MHA-Ca), the calcium salt of methionine hydroxy analogue (MHA), is a widely utilized synthetic source of methionine in animal nutrition. In aquaculture, where protein is a major cost component of feed, optimizing the use of essential amino acids like methionine is critical for both economic and physiological efficiency. Plant-based protein sources, increasingly used as alternatives to fishmeal, are often deficient in methionine. Supplementation with MHA-Ca addresses this deficiency, supporting crucial metabolic functions beyond simple protein synthesis, including antioxidant defense, immune response, and overall health of aquatic species.
These application notes provide a comprehensive overview of the use of MHA-Ca in aquaculture feed formulations, detailing its effects on various species, recommended experimental protocols for its evaluation, and insights into its metabolic pathways.
Application Notes
Efficacy in Commercially Important Aquaculture Species
MHA-Ca has been demonstrated to be an effective source of methionine activity in a variety of aquaculture species. Its bioavailability, however, can vary depending on the species and the specific metric being evaluated. The following tables summarize the quantitative effects of MHA-Ca supplementation on key performance indicators in several commercially important aquaculture species.
Table 1: Effect of MHA-Ca Supplementation on Growth Performance and Feed Utilization in Pacific White Shrimp (Litopenaeus vannamei)
| Parameter | Control (Low Fishmeal) | +0.1% MHA-Ca | +0.03% DL-Met | Reference |
| Weight Gain (g) | 10.5 ± 0.4 | 12.2 ± 0.5 | 11.8 ± 0.6 | [1] |
| Feed Conversion Ratio (FCR) | 1.85 ± 0.07 | 1.68 ± 0.06 | 1.72 ± 0.08 | [1] |
| Protein Retention (%) | 22.1 ± 1.1 | 25.4 ± 1.3 | 24.8 ± 1.2 | [1] |
| Lipid Retention (%) | 85.2 ± 3.4 | 92.1 ± 3.7 | 90.5 ± 3.5 | [1] |
Data are presented as mean ± standard deviation. The control diet was a low fishmeal formulation without methionine supplementation.
Table 2: Comparative Efficacy of MHA-Ca and DL-Methionine on Growth Performance of Common Carp (Cyprinus carpio)
| Parameter | Basal Diet | +0.2% MHA-Ca | +0.2% DL-Met | Reference |
| Weight Gain Rate (%) | 350 ± 25 | 410 ± 30 | 450 ± 28 | [2] |
| Feed Conversion Ratio (FCR) | 1.65 ± 0.12 | 1.52 ± 0.10 | 1.45 ± 0.09 | [2] |
| Protein Efficiency Ratio (PER) | 1.70 ± 0.13 | 1.85 ± 0.11 | 1.95 ± 0.10 | [2] |
Data are presented as mean ± standard deviation. The basal diet was deficient in methionine.
Table 3: Influence of MHA-Ca on Growth Performance of Rainbow Trout (Oncorhynchus mykiss)
| Parameter | Basal Diet | +0.4% MHA-Ca | +0.4% DL-Met | Reference |
| Weight Gain (g) | 45.2 ± 3.1 | 55.8 ± 3.9 | 60.1 ± 4.2 | [3] |
| Specific Growth Rate (%/day) | 1.25 ± 0.08 | 1.45 ± 0.09 | 1.52 ± 0.10 | [3] |
| Feed Conversion Ratio (FCR) | 1.30 ± 0.09 | 1.15 ± 0.07 | 1.10 ± 0.06 | [3] |
Data are presented as mean ± standard deviation. The basal diet was formulated to be limiting in methionine.
Recommended Inclusion Levels
The optimal inclusion level of MHA-Ca in aquaculture feeds depends on several factors, including the species, life stage, and the composition of the basal diet (particularly the levels of other sulfur amino acids like cysteine). As a general guideline, MHA-Ca is added to meet the total sulfur amino acid requirement of the target species.
Table 4: General Recommended Dietary Methionine + Cysteine Levels for Selected Aquaculture Species
| Species | Life Stage | Methionine + Cysteine (% of Diet) | Reference |
| Atlantic Salmon | Juvenile | 1.1 | [4] |
| Rainbow Trout | Juvenile | 1.1 | [4] |
| Nile Tilapia | Juvenile | 1.0 | [4] |
| Channel Catfish | Juvenile | 1.0 | [4] |
| Pacific White Shrimp | Juvenile | 1.2 | [4] |
| European Sea Bass | Juvenile | 1.2 | [4] |
| Turbot | Juvenile | 1.2 | [5] |
It is crucial to conduct dose-response trials to determine the precise optimal inclusion level for specific formulations and culture conditions.
Practical Considerations for Feed Manufacturing
The incorporation of MHA-Ca into aquaculture feeds requires consideration of its physical and chemical properties to ensure its stability and bioavailability in the final product.
-
Mixing: MHA-Ca is a powder and should be pre-mixed with other micro-ingredients before being added to the main mixer to ensure uniform distribution throughout the feed mash.
-
Extrusion: MHA-Ca is generally considered stable under typical aquaculture feed extrusion conditions (temperatures between 110-140°C). However, extreme temperatures and shear forces can potentially lead to some degradation. It is advisable to monitor the retention of MHA-Ca in the final product, especially when using high-temperature extrusion. Some studies suggest that microencapsulated forms of amino acids may have better stability during extrusion[2].
-
Pelleting: MHA-Ca is stable during the pelleting process.
-
Storage: Like other feed ingredients, feeds containing MHA-Ca should be stored in a cool, dry place to prevent degradation and maintain nutrient quality.
Experimental Protocols
Protocol 1: Evaluating the Efficacy of MHA-Ca on Growth Performance and Feed Utilization
This protocol outlines a standard experimental design for assessing the impact of dietary MHA-Ca on the growth and feed efficiency of an aquaculture species.
1. Experimental Design:
-
System: A recirculating aquaculture system (RAS) or a flow-through system with controlled water quality parameters (temperature, dissolved oxygen, pH, ammonia, nitrite).
-
Animals: Use a sufficient number of healthy, uniformly sized animals randomly distributed into experimental tanks (minimum of 3 replicate tanks per treatment).
-
Diets:
-
Basal Diet: Formulate a basal diet that is adequate in all nutrients except for being limiting in methionine.
-
Control Diet: The basal diet.
-
Treatment Diets: The basal diet supplemented with graded levels of MHA-Ca. It is also recommended to include a treatment with an equimolar level of DL-methionine for comparison.
-
-
Feeding: Feed the animals to apparent satiation two to three times daily for a period of 8-12 weeks. Record the daily feed intake for each tank.
-
Measurements:
-
Record initial and final body weight of all individuals.
-
Calculate the following parameters:
-
Weight Gain (WG): Final body weight - Initial body weight
-
Specific Growth Rate (SGR, %/day): 100 * (ln(Final weight) - ln(Initial weight)) / number of days
-
Feed Conversion Ratio (FCR): Total feed intake / Total weight gain
-
Protein Efficiency Ratio (PER): Total weight gain / Total protein intake
-
Survival Rate (%): 100 * (Final number of fish / Initial number of fish)
-
-
Workflow for a Growth Performance Trial
Protocol 2: Determination of Digestive Enzyme Activity
This protocol describes the measurement of key digestive enzymes to assess the impact of MHA-Ca on nutrient digestion.
1. Sample Preparation:
-
Eviscerate the fish and carefully dissect the intestine.
-
Homogenize a known weight of the anterior intestine in cold phosphate (B84403) buffer (pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for enzyme assays.
2. Protease Activity:
-
Use a 1% casein solution in Tris-HCl buffer (pH 8.5) as the substrate.
-
Incubate the enzyme extract with the substrate at 37°C for 30 minutes.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Centrifuge to remove the precipitated protein.
-
Measure the absorbance of the supernatant at 280 nm. One unit of protease activity is defined as the amount of enzyme that releases 1 µg of tyrosine per minute.
3. Amylase Activity:
-
Use a 1% soluble starch solution in phosphate buffer (pH 7.0) as the substrate.
-
Incubate the enzyme extract with the substrate at 37°C for 30 minutes.
-
Stop the reaction by adding dinitrosalicylic acid (DNS) reagent and boiling for 5 minutes.
-
Measure the absorbance at 540 nm. One unit of amylase activity is defined as the amount of enzyme that releases 1 µmol of maltose (B56501) per minute.
4. Lipase (B570770) Activity:
-
Use a p-nitrophenyl palmitate (pNPP) solution as the substrate.
-
Incubate the enzyme extract with the substrate at 37°C for 15 minutes.
-
Stop the reaction by adding a solution of acetone (B3395972) and ethanol.
-
Measure the absorbance at 410 nm. One unit of lipase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.
Protocol 3: Assessment of Antioxidant Status
This protocol details the measurement of key biomarkers to evaluate the effect of MHA-Ca on the antioxidant capacity of the animal.
1. Sample Preparation:
-
Homogenize a known weight of liver or muscle tissue in cold phosphate buffer.
-
Centrifuge the homogenate and collect the supernatant for the assays.
2. Total Antioxidant Capacity (T-AOC):
-
Use a commercial T-AOC assay kit that typically employs the ferric reducing antioxidant power (FRAP) method.
-
The assay measures the reduction of Fe³⁺-TPTZ complex to the blue-colored Fe²⁺-TPTZ complex by antioxidants in the sample.
-
Measure the absorbance at 593 nm.
3. Reduced Glutathione (GSH) Content:
-
Use a commercial GSH assay kit.
-
The assay is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
-
Measure the absorbance at 412 nm.
4. Malondialdehyde (MDA) Level:
-
MDA is a marker of lipid peroxidation.
-
Use a commercial MDA assay kit based on the thiobarbituric acid reactive substances (TBARS) method.
-
The assay involves the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions at high temperature to form a red-colored complex.
-
Measure the absorbance at 532 nm.
Protocol 4: Gene Expression Analysis by qPCR
This protocol outlines the steps for quantifying the expression of genes related to protein synthesis and antioxidant pathways.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from liver or muscle tissue using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
2. Quantitative PCR (qPCR):
-
Design or obtain primers for target genes (e.g., TOR, S6K1, 4E-BP1 for protein synthesis; SOD, CAT, GPx for antioxidant response) and a stable reference gene (e.g., β-actin, EF1α).
-
Perform qPCR using a SYBR Green-based master mix in a real-time PCR system.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the gene expression data using the 2-ΔΔCt method.
Signaling Pathways
Methionine Metabolism and its Conversion to Cysteine
Methionine is a precursor for the synthesis of cysteine, another important sulfur-containing amino acid. This conversion occurs through the transsulfuration pathway.
TOR Signaling Pathway in Protein Synthesis
The Target of Rapamycin (TOR) signaling pathway is a key regulator of cell growth and protein synthesis in response to nutrient availability, including amino acids like methionine.
Conclusion
This compound is a valuable feed additive in aquaculture for optimizing feed formulations, particularly those with high levels of plant-based proteins. Its use can lead to improved growth performance, feed utilization, and overall health of cultured aquatic species. The protocols and information provided herein offer a framework for researchers and industry professionals to effectively evaluate and implement MHA-Ca in aquaculture nutrition strategies. Further research to fine-tune inclusion levels for specific species and culture conditions will continue to enhance the efficiency and sustainability of aquaculture production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. epic.awi.de [epic.awi.de]
- 4. Use of 2-hydroxy-4-(methylthio)-butanoic acid to inhibit Salmonella and Listeria in raw meat for feline diets and palatability in domestic cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epic.awi.de [epic.awi.de]
Application Notes & Protocols: Experimental Design for Studying MHA-Ca Supplementation in Dairy Cows
Audience: Researchers, Scientists, and Drug Development Professionals
1. Introduction
Methionine, an essential amino acid, is often a limiting factor for milk protein synthesis in dairy cows.[1][2] Methionine hydroxy analogue calcium (MHA-Ca), a synthetic source of methionine, is widely used in dairy nutrition to improve milk production and composition.[3][4] MHA-Ca provides a rumen-protected source of methionine, increasing its bioavailability for absorption in the small intestine.[3] This analogue, where the amino group is replaced by a hydroxyl group, is designed to resist microbial degradation in the rumen.[4] Supplementation with MHA-Ca has been shown to potentially increase milk yield, milk protein, and milk fat content.[5][6] Furthermore, methionine plays a crucial role in various metabolic processes, including antioxidant defense and immune function, which are critical during the high metabolic stress period of lactation.[5][7]
These application notes provide a comprehensive framework for designing and conducting experiments to evaluate the efficacy of MHA-Ca supplementation in lactating dairy cows. The protocols outlined below cover key aspects from experimental design to detailed methodologies for sample analysis.
2. Experimental Design and Workflow
A robust experimental design is crucial for obtaining reliable and interpretable results. A randomized complete block design is recommended to minimize the effects of confounding variables such as parity, days in milk (DIM), and previous milk yield.
-
Animal Selection: A minimum of 40 lactating Holstein cows (or other relevant breed) should be selected and blocked based on parity (e.g., primiparous vs. multiparous) and DIM. Within each block, cows should be randomly assigned to one of two treatment groups.
-
Dietary Treatments:
-
Control Group (CON): Cows receive a basal total mixed ration (TMR) formulated to meet or slightly exceed their nutritional requirements, without MHA-Ca supplementation.
-
Treatment Group (MHA-Ca): Cows receive the same basal TMR supplemented with a specific dose of MHA-Ca. A typical supplementation rate is around 0.10-0.15% of diet dry matter intake.[3]
-
-
Experimental Period: The experiment should consist of a 2-week adaptation period followed by a minimum of an 8-week data collection period. This duration allows for the observation of significant changes in milk production and metabolic parameters.
-
Housing and Management: All cows should be housed in similar conditions (e.g., free-stall barn) and managed under the same protocols to avoid environmental influences on the results.
Below is a graphical representation of the experimental workflow.
3. Key Experimental Protocols
3.1. Sample Collection
-
Milk Samples: Milk yield should be recorded daily for each cow. Milk samples (approximately 50 mL) should be collected weekly from three consecutive milkings (morning, noon, and evening). A preservative (e.g., bronopol) should be added, and samples should be stored at 4°C until analysis.
-
Blood Samples: Blood samples should be collected bi-weekly before the morning feeding. Blood should be drawn from the coccygeal vein into vacuum tubes. For serum, use tubes without anticoagulant and allow blood to clot at room temperature before centrifugation.[8] For plasma, use tubes containing an anticoagulant like heparin.[8] Centrifuge blood samples at 1,500 x g for 15 minutes at 4°C.[9] Aliquot serum/plasma and store at -80°C.
3.2. Milk Composition Analysis
Milk samples should be analyzed for fat, protein, lactose, and total solids.[10] Fourier-transform infrared (FTIR) spectroscopy is a standard and efficient method for this purpose.[11]
Protocol: Milk Composition Analysis via FTIR
-
Ensure milk samples are properly mixed and heated to 37-40°C to ensure homogeneity.[12]
-
Calibrate the FTIR instrument (e.g., MilkoScan) according to the manufacturer's instructions using standard milk samples.
-
Run the collected milk samples through the instrument.
-
Record the percentage of fat, protein, lactose, and total solids for each sample.
3.3. Blood Metabolite Analysis
Key blood metabolites provide insights into the energy status and protein metabolism of the cows. Commercial enzymatic colorimetric assay kits are widely available and reliable for these analyses.
Protocol: Analysis of Serum/Plasma Metabolites
-
Thaw frozen serum or plasma samples on ice.
-
Analyze for the following metabolites using a spectrophotometer or an automated biochemical analyzer:
-
Glucose: Important indicator of energy status.
-
Beta-hydroxybutyrate (BHBA): A key ketone body, indicating fat mobilization and risk of ketosis.
-
Non-esterified fatty acids (NEFA): Indicates the extent of body fat mobilization.
-
Blood Urea Nitrogen (BUN): Reflects protein metabolism and nitrogen utilization efficiency.
-
-
Follow the specific instructions provided with each commercial assay kit for accurate measurements.
3.4. Antioxidant Status Assessment
Oxidative stress is a concern in high-producing dairy cows.[13] Methionine can contribute to the synthesis of glutathione, a major intracellular antioxidant.[5] Therefore, assessing antioxidant status is important.
Protocol: Analysis of Antioxidant Biomarkers
-
Use serum or plasma samples for analysis.
-
Measure the activity of key antioxidant enzymes and total antioxidant capacity:
-
Glutathione Peroxidase (GSH-Px): Can be measured using commercially available kits (e.g., RANSEL kit) based on the method of Paglia and Valentine (1967).[8][14]
-
Superoxide Dismutase (SOD): Activity can be determined using standardized commercial kits.[8]
-
Total Antioxidant Status (TAS): Provides an overall measure of the antioxidant capacity of the serum/plasma and can be assessed with commercial kits.[15]
-
-
These assays are typically colorimetric and can be performed using a microplate reader or an automated analyzer.
4. Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between the control and MHA-Ca supplemented groups. Data should be presented as means ± standard error of the mean (SEM). Statistical significance is typically set at P < 0.05.
Table 1: Effect of MHA-Ca Supplementation on Lactation Performance
| Parameter | Control (CON) | MHA-Ca | SEM | P-value |
|---|---|---|---|---|
| Dry Matter Intake ( kg/d ) | 24.5 | 24.7 | 0.5 | 0.68 |
| Milk Yield ( kg/d ) | 40.2 | 42.5 | 0.8 | 0.04 |
| Milk Fat (%) | 3.85 | 3.98 | 0.05 | 0.03 |
| Milk Protein (%) | 3.10 | 3.25 | 0.04 | 0.01 |
| Milk Lactose (%) | 4.80 | 4.82 | 0.03 | 0.55 |
| 4% FCM ( kg/d )¹ | 39.8 | 42.3 | 0.7 | 0.02 |
¹Fat-Corrected Milk
Table 2: Effect of MHA-Ca Supplementation on Blood Metabolites
| Parameter | Control (CON) | MHA-Ca | SEM | P-value |
|---|---|---|---|---|
| Glucose (mg/dL) | 65.2 | 66.8 | 1.5 | 0.45 |
| BHBA (mmol/L) | 0.65 | 0.58 | 0.04 | 0.10 |
| NEFA (mEq/L) | 0.42 | 0.35 | 0.03 | 0.04 |
| BUN (mg/dL) | 14.5 | 13.2 | 0.4 | 0.02 |
Table 3: Effect of MHA-Ca Supplementation on Antioxidant Status
| Parameter | Control (CON) | MHA-Ca | SEM | P-value |
|---|---|---|---|---|
| GSH-Px (U/mL) | 250.4 | 285.6 | 10.2 | 0.03 |
| SOD (U/mL) | 110.8 | 115.2 | 3.1 | 0.28 |
| TAS (mmol/L) | 1.25 | 1.40 | 0.05 | 0.02 |
5. Signaling Pathway Visualization
Methionine is known to influence milk protein synthesis through the activation of the PI3K/Akt/mTOR signaling pathway.[16][17] This pathway is a central regulator of protein synthesis and cell growth in mammary epithelial cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of methionine hydroxy analog feed supplements: Significant alteration and enrichment of rumen microbiota and metabolome in Hu sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increasing milk fat production by feeding methionine hydroxy analogues [dellait.com]
- 5. Methionine and its derivatives in dairy cow nutrition: implications for intestinal barrier function, periparturient performance, and metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of methionine hydroxy analog supplementation on dairy cattle hoof growth and composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. actavet.vfu.cz [actavet.vfu.cz]
- 9. mdpi.com [mdpi.com]
- 10. View of Analysis of milk composition traits of dairy cattle | Global Journal of Animal Scientific Research [gjasr.com]
- 11. mdpi.com [mdpi.com]
- 12. analysis of milk | PPTX [slideshare.net]
- 13. Reevaluating antioxidants for dairy cattle - Dairy [canr.msu.edu]
- 14. Antioxidant status and biomarkers of oxidative stress in bovine leukemia virus-infected dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Methionine Promotes Milk Protein and Fat Synthesis and Cell Proliferation via the SNAT2-PI3K Signaling Pathway in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Methionine Analogue Bioavailability in Pigs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, an essential sulfur-containing amino acid, plays a critical role in protein synthesis, methyl group donation, and antioxidant defense mechanisms in pigs. As crystalline methionine sources are routinely supplemented in swine diets to meet nutritional requirements, various analogues have been developed. Accurately determining the bioavailability of these analogues is paramount for precise feed formulation, optimizing animal performance, and ensuring cost-effective production.
These application notes provide detailed protocols for two primary in vivo techniques used to measure the bioavailability of methionine analogues in pigs: the Nitrogen Balance Assay and the Indicator Amino Acid Oxidation (IAAO) Assay . Additionally, this document summarizes quantitative data on the relative bioavailability of common methionine analogues and illustrates the key metabolic pathways involved.
Data Presentation: Relative Bioavailability of Methionine Analogues in Pigs
The following table summarizes the relative bioavailability (RBV) of common methionine analogues compared to DL-methionine (DL-Met) or L-methionine (L-Met) in pigs, as determined by various studies.
| Methionine Analogue | Standard of Comparison | Response Criteria | Relative Bioavailability (%) on a Product Basis | Relative Bioavailability (%) on an Equimolar Basis |
| DL-2-hydroxy-4-methylthiobutanoic acid (HMTBa) | DL-Met | Nitrogen Retention | ~65 | ~74 |
| Calcium salt of HMTBa (MHA-Ca) | DL-Met | Nitrogen Retention | 63 - 68.4 | 78.2 - 81.4 |
| D-methionine | L-Met | Nitrogen Retention | Not Applicable | 87.6 - 101 |
Experimental Protocols
Nitrogen Balance Assay
The nitrogen balance assay is a classical and robust method for determining the overall utilization of dietary protein and, by extension, the bioavailability of a limiting amino acid like methionine. The principle lies in quantifying the nitrogen intake and excretion (in feces and urine) to calculate the amount of nitrogen retained by the animal for growth and maintenance.
Protocol: Slope-Ratio Nitrogen Balance Assay for Methionine Bioavailability
1. Animals and Housing:
-
Use growing barrows (initial body weight ~15-20 kg) to ensure a positive nitrogen balance and sensitivity to dietary methionine levels.
-
House pigs individually in metabolism crates that allow for the separate and total collection of feces and urine.
-
Maintain a controlled environment with a temperature of 22-25°C and a consistent light-dark cycle.
-
Provide ad libitum access to water.
2. Dietary Treatments:
-
Formulate a basal diet that is adequate in all nutrients except for being deficient in methionine. Corn and soybean meal-based diets are commonly used.
-
Create a standard response curve by supplementing the basal diet with at least three graded levels of the reference methionine source (e.g., DL-methionine or L-methionine).
-
Create a test response curve by supplementing the basal diet with at least three graded levels of the test methionine analogue. The levels should be chosen to elicit a linear response in nitrogen retention.
-
All diets should be isonitrogenous and isocaloric.
3. Experimental Procedure:
-
Adaptation Period: Acclimate the pigs to the metabolism crates and the basal diet for a period of 7-10 days.
-
Experimental Period: Randomly assign pigs to the dietary treatments. The experimental period for each diet typically consists of a 5-7 day adaptation period to the specific diet, followed by a 5-day total collection period for feces and urine.
-
Feeding: Provide the experimental diets in equal meals two to three times per day. Record feed intake accurately.
-
Feces Collection: Collect all feces produced during the 5-day collection period. Use a marker, such as ferric oxide, at the beginning and end of the collection period to delineate the fecal collection corresponding to the dietary treatment. Store fecal samples frozen (-20°C) until analysis.
-
Urine Collection: Collect all urine produced during the 5-day collection period into containers with a preservative (e.g., sulfuric acid) to prevent nitrogen loss. Record the total volume and store a representative sample frozen (-20°C).
4. Sample Analysis:
-
Analyze feed, feces, and urine samples for total nitrogen content using the Kjeldahl method (e.g., AOAC Official Method 978.04) or Dumas combustion method.[1][2][3]
5. Data Calculation and Interpretation:
-
Nitrogen Intake (NI): NI ( g/day ) = Feed Intake ( g/day ) × Feed Nitrogen Concentration (%)
-
Fecal Nitrogen (FN): FN ( g/day ) = Total Fecal Output ( g/day ) × Fecal Nitrogen Concentration (%)
-
Urinary Nitrogen (UN): UN ( g/day ) = Total Urine Volume (L/day) × Urine Nitrogen Concentration (g/L)
-
Slope-Ratio Analysis: Plot nitrogen retention (y-axis) against the supplemental intake of the methionine source (x-axis) for both the reference and test compounds. The relative bioavailability (RBV) is calculated as: RBV (%) = (Slope of the test analogue / Slope of the reference standard) × 100
Indicator Amino Acid Oxidation (IAAO) Assay
The IAAO technique is a sensitive and rapid method to determine the metabolic availability of amino acids. The principle is that when an essential amino acid (the test amino acid, e.g., methionine) is limiting for protein synthesis, other essential amino acids (the indicator amino acid, e.g., phenylalanine) will be oxidized rather than being incorporated into protein. By measuring the oxidation of a stable isotope-labeled indicator amino acid, the bioavailability of the test amino acid can be determined.[6][7]
Protocol: Slope-Ratio IAAO Assay for Methionine Bioavailability
1. Animals and Housing:
-
Use growing pigs (barrows or gilts, initial body weight ~15-25 kg) fitted with a system for the collection of expired air (e.g., a headbox or mask).
-
House pigs individually and train them to be comfortable with the breath collection apparatus.
-
Maintain a controlled environment as described for the nitrogen balance assay.
2. Dietary Treatments:
-
Formulate a basal diet deficient in methionine but adequate in all other amino acids, including an excess of the indicator amino acid (e.g., L-phenylalanine) and its metabolic product (e.g., tyrosine).
-
Develop a reference diet series by supplementing the basal diet with graded levels of the reference methionine source.
-
Develop a test diet series by supplementing the basal diet with graded levels of the test methionine analogue.
-
The dietary levels of the test amino acid should be below the pig's requirement to ensure a linear response in indicator amino acid oxidation.
3. Experimental Procedure:
-
Adaptation: Adapt the pigs to the basal diet for at least 2 days prior to the start of the infusion studies.
-
Isotope Infusion Day:
-
Fast the pigs overnight.
-
On the morning of the study, provide the assigned experimental diet in small, frequent meals (e.g., every 30 minutes for 4-8 hours) to achieve a metabolic steady state.
-
Administer a priming dose of the labeled indicator amino acid (e.g., L-[1-¹³C]phenylalanine) orally with one of the initial meals.
-
Follow with continuous oral administration of the labeled indicator amino acid mixed with the subsequent meals.
-
-
Breath Sample Collection:
-
Collect baseline breath samples before the isotope administration to determine background ¹³CO₂ enrichment.
-
During the isotope infusion period, collect expired air at regular intervals (e.g., every 30 minutes) into collection bags or through a direct analysis system.
-
-
Blood Sample Collection (Optional):
-
Blood samples can be collected at the end of the infusion period to measure plasma amino acid concentrations and isotopic enrichment.
-
4. Sample Analysis:
-
Analyze the ¹³CO₂ enrichment in the expired air samples using an isotope ratio mass spectrometer (IRMS).
-
If collected, analyze plasma samples for free amino acid concentrations using HPLC or LC-MS/MS after deproteinization.
5. Data Calculation and Interpretation:
-
Rate of ¹³CO₂ Excretion (F¹³CO₂): This is calculated from the ¹³CO₂ enrichment in the breath and the total CO₂ production rate.
-
Slope-Ratio Analysis: Plot the rate of ¹³CO₂ excretion (y-axis) against the supplemental intake of the methionine source (x-axis) for both the reference and test compounds. The metabolic availability is calculated as: Metabolic Availability (%) = (Slope of the test analogue / Slope of the reference standard) × 100
Visualization of Pathways and Workflows
Metabolic Pathways of Methionine Analogues
The conversion of methionine analogues, such as D-methionine and HMTBa, to the biologically active L-methionine is a crucial step for their utilization by the pig.
Experimental Workflow: Nitrogen Balance Assay
The following diagram illustrates the key steps involved in conducting a nitrogen balance study.
Experimental Workflow: Indicator Amino Acid Oxidation (IAAO) Assay
This diagram outlines the procedural flow for an IAAO study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effects of Different Protein Levels on the Nitrogen Balance, Performance and Slaughtering Traits of Cinta Senese Growing Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AOAC 978.04-1978, Nitrogen (Total) (Crude protein) in plants. Kj - $22.15 : AOAC Official Method, AOAC Official Method,AOAC Standards [aoacofficialmethod.org]
- 4. Nitrogen retention in the pig | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. scielo.br [scielo.br]
- 6. Indicator amino acid oxidation: concept and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Isotopic Labeling Studies with Calcium 2-hydroxy-4-(methylthio)butanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of isotopic labeling studies involving Calcium 2-hydroxy-4-(methylthio)butanoate (HMTBa), a precursor of the essential amino acid methionine.[1][2][3] The following sections detail the metabolic fate of HMTBa, present quantitative data from tracer kinetic studies, and provide detailed protocols for conducting similar experiments.
Introduction to HMTBa and Isotopic Labeling
This compound (HMTBa) is a widely used dietary supplement in animal nutrition, serving as a source of methionine.[3] Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[4][5] By replacing specific atoms in the HMTBa molecule with their heavier, stable isotopes (e.g., Carbon-13, 13C), researchers can track its absorption, distribution, and conversion to methionine and subsequent incorporation into proteins.[1][6]
The primary application of isotopic labeling with HMTBa is to quantify its bioavailability and efficacy as a methionine substitute. These studies are crucial for optimizing animal diets, understanding amino acid metabolism, and for drug development professionals investigating compounds that may interact with methionine pathways.
Metabolic Pathway of HMTBa to Methionine
HMTBa is absorbed and converted into L-methionine in various tissues.[7] The metabolic pathway involves a two-step enzymatic conversion. This process can be traced using isotopically labeled HMTBa to understand the efficiency of conversion in different tissues.
Caption: Metabolic conversion of HMTBa to L-methionine.
Quantitative Data from Tracer Kinetic Studies
Isotopic labeling studies have provided valuable quantitative data on the metabolism of HMTBa in lactating dairy cows. The following tables summarize key findings from a study where [1-¹³C]HMTBa was infused to trace its contribution to methionine kinetics.
Table 1: Whole-Body Methionine and HMTBa Kinetics
| Parameter | Control | HMTBa Infusion | Unit |
| Whole-body plasma Met flux | 17.9 | 24.4 | mmol/h |
| Met flow from HMTBa | - | 3.8 | mmol/h |
| HMTBa dose accounted for | - | 43 to 74 | % |
| Data sourced from a study on lactating dairy cows infused with HMTBa.[8] |
Table 2: Organ-Level Extraction and Contribution of HMTBa
| Organ | HMTBa Extraction (%) | Contribution to Met Supply |
| Portal-drained viscera | 11 | Unchanged |
| Liver | 37 | Reduced |
| Mammary gland | 3.4 | 15% of Met for milk protein |
| Data reflects the percentage of infused HMTBa extracted by each organ and its subsequent effect on net methionine flux.[8] |
Experimental Protocols
The following are detailed protocols for conducting isotopic labeling studies with HMTBa, based on methodologies reported in the literature.[1][8][9]
Protocol 1: In Vivo Infusion of Isotopically Labeled HMTBa in Lactating Dairy Cows
Objective: To determine the whole-body and organ-level metabolism of HMTBa.
Materials:
-
Multicatheterized lactating dairy cows
-
Saline solution
-
This compound (HMTBa) solution
-
[1-¹³C]HMTBa (or other isotopic variant)
-
L-[methyl-²H₃]Methionine
-
Infusion pumps
-
Blood collection tubes (heparinized)
-
Centrifuge
-
Ultra-freezer (-80°C) for sample storage
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) for analysis
Procedure:
-
Animal Preparation: Utilize multicatheterized cows to allow for blood sampling from various sites (e.g., jugular vein, portal vein, hepatic vein, mammary vein, and an artery).[8]
-
Acclimation Period: Acclimate the animals to the experimental conditions for a designated period (e.g., 1 week).[8]
-
Infusion Protocol:
-
Control/Adaptation Phase: Infuse saline or unlabeled HMTBa (e.g., 36 g/d) via a jugular vein for a period of 2 days.[8][9]
-
Isotope Infusion Phase: On the final day, substitute the unlabeled HMTBa infusion with an equimolar solution of [1-¹³C]HMTBa (e.g., 8.79 mmol/h).[8][9]
-
Co-infusion: Simultaneously infuse a second tracer, such as L-[methyl-²H₃]Methionine (e.g., 1.31 mmol/h), to assess overall methionine kinetics.[8][9]
-
-
Blood Sampling:
-
Milk Sampling: Collect milk samples during the final hour of the infusion to determine isotopic enrichment in milk protein.[8]
-
Sample Processing and Storage:
-
Analytical Procedure:
-
Determine the isotopic enrichment of HMTBa and methionine in plasma and milk protein using GC-MS or LC-MS.[8] This involves derivatization of the amino acids to make them volatile for GC-MS analysis.[8]
-
Monitor specific mass-to-charge ratio (m/z) ions to quantify the labeled and unlabeled forms of the molecules. For example, for HMTBa, m/z 321 and 322 might be monitored.[8]
-
Caption: Experimental workflow for in vivo HMTBa isotopic labeling.
Protocol 2: In Vitro Tissue Metabolism Studies
Objective: To assess the capacity of specific tissues to convert HMTBa to methionine.
Materials:
-
Tissue slices or homogenates (e.g., liver, kidney, intestinal tissue)[7]
-
Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Isotopically labeled HMTBa (e.g., [methyl-¹⁴C]HMTBa)[2]
-
Scintillation counter or mass spectrometer for detection
-
Enzyme inhibitors (optional, for mechanistic studies)
Procedure:
-
Tissue Preparation: Obtain fresh tissue samples and prepare thin slices or homogenates.
-
Incubation:
-
Place tissue preparations in incubation flasks with buffer.
-
Add isotopically labeled HMTBa to the flasks.
-
Incubate at a physiological temperature (e.g., 37°C) with gentle shaking.
-
-
Sampling: Collect aliquots of the incubation medium and tissue at various time points.
-
Analysis:
-
Separate metabolites in the samples using techniques like high-performance liquid chromatography (HPLC).
-
Quantify the amount of labeled HMTBa, keto-methionine, and methionine using a scintillation counter (for radiolabels) or a mass spectrometer (for stable isotopes).[2]
-
-
Data Interpretation: Calculate the rate of conversion of HMTBa to methionine in the specific tissue.
Data Analysis and Interpretation
The data obtained from isotopic labeling studies are used to build tracer kinetic models.[1] These models allow for the calculation of key metabolic parameters, such as flux rates, clearance rates, and the contribution of HMTBa to overall methionine availability. The enrichment of the isotope in plasma and protein pools is a critical measure for these calculations.[1]
Conclusion
Isotopic labeling studies are indispensable for understanding the metabolic fate and nutritional value of this compound. The protocols and data presented here provide a framework for researchers and professionals to design and conduct their own investigations into HMTBa metabolism and its applications in nutrition and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Hydroxy-4-(methylthio) butanoic acid is a naturally occurring methionine precursor in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. UWPR [proteomicsresource.washington.edu]
- 5. mmpc.org [mmpc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of 2-hydroxy-4-(methylthio)butanoate (HMTBA) in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Calcium 2-hydroxy-4-(methylthio)butanoate (MHA-Ca) Stability in Pelleting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Calcium 2-hydroxy-4-(methylthio)butanoate (MHA-Ca) during the pelleting process.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MHA-Ca) and why is its stability during pelleting a concern?
A1: this compound (MHA-Ca) is the calcium salt of methionine hydroxy analog (MHA). It serves as a key source of methionine, an essential amino acid, in animal feed formulations. The pelleting process, which involves heat, moisture, and pressure, can potentially lead to the degradation of MHA-Ca. This degradation can reduce its bioavailability, compromising the nutritional value of the feed and impacting animal performance.
Q2: What are the primary factors in the pelleting process that can affect MHA-Ca stability?
A2: The key factors influencing MHA-Ca stability during pelleting are:
-
Temperature: High conditioning temperatures can accelerate chemical degradation.
-
Moisture: Elevated moisture levels, particularly in combination with heat, can facilitate degradative reactions.[1][2]
-
Pressure: The mechanical stress from the pellet die can contribute to physical and chemical changes.
-
Feed Formulation: The presence of certain ingredients, such as reducing sugars, can lead to reactions with MHA-Ca under heat.[3][4][5]
Q3: What are the potential degradation pathways for MHA-Ca during pelleting?
A3: While specific research on MHA-Ca degradation during pelleting is limited, potential pathways based on its chemical structure and processing conditions include:
-
Dehydration: The hydroxy group could be eliminated.
-
Oxidation: The methylthio group is susceptible to oxidation.
-
Maillard Reaction: In the presence of reducing sugars, the hydroxyl group of MHA-Ca can participate in Maillard-type browning reactions, leading to the formation of complex, less bioavailable compounds.[6][7][8][9][10]
Q4: How can I assess the stability of MHA-Ca in my pelleted feed?
A4: The most reliable method is to quantify the MHA-Ca content in the feed before and after pelleting. This is typically done using High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12][13][14][15] A significant decrease in the MHA-Ca concentration post-pelleting indicates degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of MHA-Ca in pelleted feed. | Excessive Conditioning Temperature: High heat accelerates the degradation of MHA-Ca. | 1. Reduce the conditioning temperature in increments of 5°C and monitor MHA-Ca recovery. 2. Validate the temperature probes in your conditioner for accuracy. |
| High Moisture Content: Excess moisture, especially with heat, can promote degradation reactions.[1][2] | 1. Measure the moisture content of the mash before and after conditioning. 2. Adjust steam addition to maintain optimal moisture levels for pelleting without excessive free water. | |
| Presence of Reducing Sugars: Ingredients like molasses, whey powder, or certain grain by-products contain reducing sugars that can react with MHA-Ca.[3][4][5] | 1. Review the feed formulation for ingredients high in reducing sugars. 2. If possible, consider using alternative ingredients with lower reducing sugar content. 3. Evaluate if a coated form of MHA-Ca could offer better protection. | |
| Prolonged Residence Time in Conditioner: Longer exposure to heat and moisture increases the risk of degradation. | 1. Optimize the conditioner screw speed to reduce the residence time of the mash. | |
| Inconsistent MHA-Ca levels across different batches. | Variable Process Parameters: Fluctuations in temperature, moisture, or production rate between batches. | 1. Implement and adhere to a strict Standard Operating Procedure (SOP) for the pelleting process. 2. Regularly calibrate and maintain all processing equipment. |
| Inadequate Mixing: Poor distribution of MHA-Ca in the mash can lead to localized "hot spots" of degradation. | 1. Verify the mixing efficiency of your mixer. 2. Ensure MHA-Ca is added at the appropriate stage of the mixing process to ensure uniform distribution. | |
| Discoloration (browning) of pellets. | Maillard Reaction: Reaction between MHA-Ca and reducing sugars at high temperatures.[6][7][8][9][10] | 1. This is a strong indicator of MHA-Ca involvement in browning reactions. 2. Implement the troubleshooting steps for "Low recovery of MHA-Ca" related to temperature, moisture, and reducing sugars. |
Data Presentation
Table 1: Hypothetical Impact of Conditioning Temperature on MHA-Ca Recovery
| Conditioning Temperature (°C) | Initial MHA-Ca in Mash (%) | MHA-Ca in Pellets (%) | MHA-Ca Recovery (%) |
| 75 | 0.50 | 0.48 | 96 |
| 85 | 0.50 | 0.45 | 90 |
| 95 | 0.50 | 0.41 | 82 |
Table 2: Hypothetical Influence of Mash Moisture Content on MHA-Ca Stability at 85°C
| Mash Moisture Content (%) | Initial MHA-Ca in Mash (%) | MHA-Ca in Pellets (%) | MHA-Ca Recovery (%) |
| 12 | 0.50 | 0.46 | 92 |
| 14 | 0.50 | 0.44 | 88 |
| 16 | 0.50 | 0.40 | 80 |
Experimental Protocols
Protocol 1: Determination of MHA-Ca Stability During Pelleting
Objective: To quantify the recovery of MHA-Ca after the pelleting process.
Methodology:
-
Sampling:
-
Collect a representative sample of the mash feed containing MHA-Ca before it enters the conditioner.
-
After the pelleting and cooling process is complete, collect a representative sample of the final pellets from the same batch.
-
-
Sample Preparation:
-
Grind the mash and pellet samples to a fine, uniform powder.
-
Accurately weigh a known amount of the ground sample.
-
Extract MHA-Ca using a suitable solvent (e.g., a mixture of methanol (B129727) and water).
-
Filter the extract to remove solid particles.
-
-
HPLC Analysis:
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable buffered mobile phase (e.g., phosphate (B84403) buffer and acetonitrile (B52724) gradient).
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm).
-
Quantification: Prepare a standard curve using certified MHA-Ca standards. Calculate the concentration of MHA-Ca in the samples by comparing their peak areas to the standard curve.
-
-
Calculation of Recovery:
-
Recovery (%) = (MHA-Ca concentration in pellets / MHA-Ca concentration in mash) x 100.
-
Protocol 2: Forced Degradation Study to Simulate Pelleting Stress
Objective: To investigate the impact of heat and moisture on MHA-Ca stability in the presence of a reducing sugar.
Methodology:
-
Sample Preparation:
-
Prepare a model feed matrix by mixing a known concentration of MHA-Ca with a carrier (e.g., corn starch) and a reducing sugar (e.g., glucose).
-
Divide the mixture into several samples.
-
-
Stress Conditions:
-
Place the samples in a temperature- and humidity-controlled oven.
-
Expose different samples to a matrix of temperatures (e.g., 75°C, 85°C, 95°C) and relative humidity levels (e.g., 50%, 65%, 80%) for a fixed duration (e.g., 30 minutes).
-
-
Analysis:
-
After the stress period, allow the samples to cool to room temperature.
-
Extract and quantify the remaining MHA-Ca in each sample using the HPLC method described in Protocol 1.
-
-
Data Evaluation:
-
Plot the percentage of MHA-Ca degradation against temperature and moisture levels to understand the impact of these factors.
-
Visualizations
Caption: Experimental workflow for determining MHA-Ca stability.
Caption: Troubleshooting logic for low MHA-Ca recovery.
References
- 1. | Feed Planet Magazine [feedplanetmagazine.com]
- 2. nmfeed.com [nmfeed.com]
- 3. Effects of reducing sugars on the chemical stability of human relaxin in the lyophilized state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Maillard reaction - Wikipedia [en.wikipedia.org]
- 7. Maillard reaction | McGraw Hill's AccessScience [accessscience.com]
- 8. masterclass.com [masterclass.com]
- 9. The Maillard reactions: Pathways, consequences, and control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thasegawa.com [thasegawa.com]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methionine Hydroxy Analogue Calcium Salt
Welcome to the technical support center for the synthesis of Methionine Hydroxy Analogue Calcium Salt (MHA-Ca). This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the synthesis of MHA-Ca?
A1: The synthesis of Methionine Hydroxy Analogue Calcium Salt (MHA-Ca), or calcium 2-hydroxy-4-(methylthio)butyrate, is primarily achieved through a neutralization reaction. The process involves reacting the liquid methionine hydroxy analogue (MHA), which is an acidic precursor (DL-2-hydroxy-4-methylthiobutyric acid), with a calcium base, typically calcium oxide (CaO) or calcium hydroxide (B78521) (Ca(OH)₂).[1][2] This reaction forms the calcium salt and water. The resulting solution is then typically dried to obtain the solid MHA-Ca product.
Q2: What are the critical parameters to control during the synthesis?
A2: The most critical parameters to monitor and control are:
-
Reactant Concentration: The concentration of the MHA aqueous solution affects reaction kinetics and viscosity.[1]
-
Temperature: The neutralization reaction is exothermic, and temperature control is crucial to prevent side reactions and ensure product stability. Reaction temperatures are often maintained between 80-100°C.[1]
-
Stoichiometry: Precise measurement of reactants is necessary to ensure complete neutralization without leaving unreacted starting materials, which would affect purity and yield.
-
Mixing/Agitation: Adequate stirring is essential to ensure a homogenous reaction mixture, especially given the viscosity challenges.
-
Drying Conditions: In the final step, parameters such as temperature and atomization speed during spray drying significantly impact the physical properties of the final product, including particle size, density, and flowability.[3]
Q3: What are the common industrial precursors for MHA synthesis?
A3: The industrial synthesis of MHA typically starts from petroleum-derived feedstocks.[4] The process often involves reacting acrolein with methanethiol (B179389) (MeSH) to produce 3-(methylthio)propionaldehyde (B105701) (MMP). MMP is then converted to its cyanohydrin, 2-hydroxy-4-(methylthio)butanenitrile (HMTBN), which is subsequently hydrolyzed to form MHA.[4]
Troubleshooting Guide
Issue 1: High Viscosity During Reaction
Q: My reaction mixture is becoming too viscous, making it difficult to stir and process. What could be the cause and how can I resolve it?
A: High viscosity is a common challenge in MHA-Ca synthesis.[1]
-
Potential Causes:
-
High Reactant Concentration: Using a highly concentrated solution of MHA can lead to a thick, viscous reaction mass.
-
Poor Temperature Control: Localized overheating can sometimes lead to the formation of oligomers of MHA, increasing the overall viscosity.
-
Inadequate Mixing: If the calcium base is not dispersed quickly and evenly, localized reactions can create pockets of high-viscosity product.
-
-
Troubleshooting Steps:
-
Adjust MHA Concentration: Diluting the initial MHA solution can significantly reduce viscosity. Patent literature describes successful reactions using MHA concentrations between 30-35 wt%.[1]
-
Optimize Temperature: Ensure your reaction vessel has adequate heat exchange capacity. Maintain a steady reaction temperature, for example, around 80-85°C, to ensure a smooth reaction.[1]
-
Improve Agitation: Use a robust overhead stirrer capable of handling viscous materials. Ensure the impeller design promotes good top-to-bottom turnover in the reaction vessel.
-
Issue 2: Low Product Yield
Q: My final yield of MHA-Ca is consistently lower than the theoretical maximum. What factors might be contributing to this loss?
A: Low yield can stem from several factors throughout the synthesis and purification process.
-
Potential Causes:
-
Incomplete Reaction: The neutralization may not have gone to completion, leaving unreacted MHA in the solution.
-
Side Reactions: Although the primary reaction is straightforward, extreme temperatures or pH deviations could potentially lead to degradation or side reactions, such as the formation of thioacetals.[4]
-
Mechanical Losses: Product may be lost during transfers between vessels or adhere to the surfaces of the reactor and drying equipment.
-
Suboptimal Drying: Inefficient spray drying can lead to product loss to the exhaust or sticking to the chamber walls.
-
-
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of the MHA can be used to ensure all the calcium base reacts, followed by a final pH adjustment.
-
Monitor Reaction Completion: Use pH measurements to monitor the progress of the neutralization. The reaction should be continued until a stable, near-neutral pH is achieved.
-
Optimize Reaction Conditions: Maintain the recommended temperature range (80-100°C) to facilitate a complete and specific reaction.[1]
-
Review Product Recovery Steps: Evaluate your procedures for transferring the liquid product to the dryer and for collecting the final powder to minimize mechanical losses. A system that connects the synthesizer directly to the spray dryer can improve efficiency.[3]
-
Issue 3: Poor Product Quality (Low Purity, Poor Flowability)
Q: The final MHA-Ca powder has low purity and poor physical characteristics (e.g., clumpy, low density). How can I improve the quality?
A: Product quality is highly dependent on both the chemical reaction and the final drying stage.
-
Potential Causes:
-
Unreacted Starting Materials: The most common impurities are residual MHA or calcium oxide/hydroxide due to an incomplete or improperly stoichiometered reaction.[]
-
By-product Formation: While less common in this specific synthesis, by-products from the initial MHA production (e.g., oligomers) can carry through to the final product.[6]
-
Improper Drying: The spray drying process is critical. Incorrect inlet/outlet temperatures, feed rate, or nozzle configuration can result in a product with high residual moisture, inconsistent particle size, or low bulk density, all of which contribute to poor flowability.[1]
-
-
Troubleshooting Steps:
-
Ensure Complete Neutralization: As mentioned for low yield, monitor the reaction to completion using pH control to minimize residual reactants.
-
Analyze Raw Materials: Ensure the starting MHA has a high purity and known composition (monomer vs. oligomer content).[6]
-
Optimize Spray Drying:
-
Consult literature or equipment manuals for optimal spray drying parameters for similar salts.
-
A patent describing a production system suggests heating nitrogen gas for use in the spray dryer to ensure an inert and dry atmosphere, which can improve product purity and prevent degradation.[3]
-
Controlling the process to produce a loose, powdery solid directly avoids the need for subsequent crushing or sieving, which can introduce impurities and create dust.[1]
-
-
Experimental Protocols & Data
Detailed Experimental Protocol: Laboratory Scale Synthesis
This protocol is based on methodologies described in the patent literature.[1]
1. Reactant Preparation:
-
In a 1L jacketed glass reactor equipped with an overhead stirrer and a temperature probe, add 170.5 g of 88 wt% MHA.
-
Add 329.5 g of deionized water to the reactor.
-
Stir the mixture for 30 minutes at 300 RPM and heat to 40°C to ensure a homogeneous aqueous solution of approximately 30 wt% MHA.
2. Neutralization Reaction:
-
Slowly add 20.0 g of 99 wt% calcium oxide (CaO) powder to the MHA solution over 30-40 minutes. Caution: The reaction is exothermic.
-
Control the rate of addition and use the reactor jacket to maintain the reaction temperature at approximately 85°C.
-
After the addition is complete, continue stirring for another 60 minutes at 85°C to ensure the reaction goes to completion.
-
Monitor the pH of the solution. The final pH should be between 3.7 and 4.5.
3. Product Drying (Spray Drying):
-
The resulting light-yellow, transparent liquid is the MHA-Ca solution.
-
Set up a laboratory-scale spray dryer with an inlet temperature of 180-220°C and an outlet temperature of 100-120°C.
-
Feed the MHA-Ca solution into the spray dryer at a constant rate.
-
Collect the resulting fine white powder from the cyclone collector.
4. Analysis:
-
Analyze the final product for MHA content, calcium content, and moisture. The expected MHA content is typically ≥84%.[6]
Data Presentation
Table 1: Example Reaction Parameters for MHA-Ca Synthesis[1]
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| Initial MHA (88 wt%) | 170.45 kg | 170.45 kg | 170.45 kg |
| Water Added | 329.55 kg | 329.55 kg | 258.12 kg |
| Final MHA Concentration | 30 wt% | 30 wt% | 35 wt% |
| Calcium Oxide (99 wt%) | 19.80 kg | 20.36 kg | 21.50 kg |
| Neutralization Temp. | ~ 80°C | ~ 85°C | ~ 85°C |
| Final Solution pH | 3.9 | 3.7 | Not Specified |
| Product Yield | 166.0 kg | 164.4 kg | 166.0 kg |
| Final MHA Content | 90.36 wt% | 91.0 wt% | 90.36 wt% |
Table 2: Typical Analytical Methods for Quality Control
| Analysis | Method | Purpose | Reference |
| MHA Content | Titrimetry, RP-HPLC-UV | To quantify the active substance in the final product. | [7] |
| MHA Identification | Capillary Electrophoresis (CE) | Rapid and direct determination of HMTBa. | [8] |
| Calcium Content | Complexometry, ICP-OES | To determine the amount of calcium in the salt. | [6][8] |
| Moisture Content | Loss on Drying | To quantify residual water in the final powder. | [6] |
| Amino Acid Analysis | Ion-Exchange Chromatography | Used in feed analysis to determine MHA-Ca content after extraction. | [2] |
Visualized Workflows and Logic
References
- 1. Solid methionine hydroxy analogue calcium salt compound with antibacterial and acidizing properties and preparation method of solid methionine hydroxy analogue calcium salt compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. Bioavailability of the dl-methionine and the calcium salt of dl-methionine hydroxy analog compared with l-methionine for nitrogen retention in starter pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN203639373U - Methionine hydroxy analogue calcium salt production system - Google Patents [patents.google.com]
- 4. Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03826B [pubs.rsc.org]
- 6. Safety and efficacy of hydroxy analogue of methionine and its calcium salt (ADRY+®) for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 8. lumexinstruments.com [lumexinstruments.com]
Technical Support Center: Optimizing MHA-Ca Dosage for Maximal Broiler Growth Performance
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Methionine Hydroxy Analogue Calcium (MHA-Ca) for maximal growth performance in broilers. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the formulation and execution of broiler growth trials involving MHA-Ca.
Q1: We are observing lower than expected body weight gain and poor feed conversion ratio (FCR) after switching from DL-Methionine (DL-Met) to MHA-Ca on a weight-for-weight basis. What is the likely cause?
A1: This is a common observation and is primarily due to the difference in the relative bioavailability (RBV) between MHA-Ca and DL-Met. MHA-Ca contains approximately 84% methionine hydroxy analogue monomer, and its biological efficacy is generally considered to be lower than that of pure DL-Met. Several studies have concluded that MHA-Ca has a significantly lower bioefficacy than DL-Met in non-ruminant species.[1] On a weight-for-weight basis, the efficacy of MHA-Ca has been reported to be in the range of 60% to 72% of DL-Met for parameters like weight gain and FCR.[1][2] Therefore, a direct weight-for-weight replacement will likely result in a methionine deficiency, leading to suboptimal growth performance. It is recommended to adjust the inclusion rate of MHA-Ca based on its lower RBV to achieve performance comparable to DL-Met.
Q2: Our broilers are exhibiting signs of leg weakness and skeletal issues after incorporating MHA-Ca into the diet. Could this be related to the methionine source?
A2: While methionine itself is crucial for proper development, the issue might be related to the calcium content of MHA-Ca and the overall dietary calcium and phosphorus balance. MHA-Ca is a calcium salt, and its inclusion will contribute to the total dietary calcium.[2] An oversupply of calcium, or an imbalanced calcium-to-phosphorus ratio, can negatively impact broiler performance and bone development.[3][4] High dietary calcium can interfere with the absorption of phosphorus and other essential minerals, leading to skeletal abnormalities.[3][4] It is critical to account for the calcium contributed by MHA-Ca when formulating the diet to maintain the appropriate mineral balance.
Q3: We have noticed inconsistencies in performance across different pens, even though the feed formulation is the same. What could be the cause?
A3: Inconsistent performance can often be attributed to issues with feed mixing and homogeneity.[5] MHA-Ca, being a powder, must be uniformly distributed throughout the feed to ensure each bird receives the intended dose. Poor mixing can lead to "hot spots" of high concentration and areas of deficiency within the same batch of feed.[6] Factors such as particle size, density, and the efficiency of the mixing equipment can all affect the final homogeneity of the feed.[6] It is advisable to verify the mixing efficiency through regular analysis of feed samples.
Q4: Can the source of basal diet ingredients influence the efficacy of MHA-Ca?
A4: Yes, the composition of the basal diet can influence the response to MHA-Ca supplementation. The type of grain used (e.g., corn, wheat, sorghum) and the protein source (e.g., soybean meal) can affect the overall amino acid profile and the presence of anti-nutritional factors.[2][7] These factors can influence the bird's methionine requirement and the efficiency of MHA-Ca utilization. For example, some feed ingredients may have a high buffering capacity, which could influence the gastrointestinal environment and potentially the absorption of MHA-Ca. Therefore, it is important to consider the entire diet composition when evaluating the efficacy of any methionine source.
Q5: We are not seeing a significant improvement in performance even after increasing the dosage of MHA-Ca. What could be the limiting factor?
A5: If increasing the MHA-Ca dosage does not yield the expected improvement in performance, it is possible that another nutrient has become the limiting factor for growth. Broiler growth performance is dependent on a balanced supply of all essential amino acids, energy, vitamins, and minerals.[8][9] Once the methionine requirement is met, further supplementation will not improve performance if another amino acid or nutrient is deficient. It is recommended to review the entire nutrient profile of the diet to ensure all requirements for the specific age and strain of the broilers are being met. Additionally, environmental stressors or subclinical diseases can also suppress growth potential, masking the effects of nutritional supplementation.[10]
Data Presentation: MHA-Ca vs. DL-Methionine Performance in Broilers
The following tables summarize quantitative data from studies comparing the effects of different dosage levels of MHA-Ca and DL-Methionine (DL-Met) on key broiler performance indicators.
Table 1: Effect of MHA-Ca and DL-Met Supplementation on Broiler Weight Gain ( g/day )
| Treatment | Inclusion Level (%) | Weight Gain ( g/day ) |
| Control (Basal Diet) | 0.00 | 44.32 |
| DL-Met | 0.03 | 59.02 |
| 0.06 | 67.13 | |
| 0.10 | 70.02 | |
| MHA-Ca | 0.03 | Not Reported |
| 0.06 | Not Reported | |
| 0.10 | Not Reported |
Data adapted from a study on male Ross 308 broilers from 1 to 38 days of age.[11]
Table 2: Effect of MHA-Ca and DL-Met Supplementation on Broiler Feed Conversion Ratio (FCR)
| Treatment | Inclusion Level (%) | FCR (kg feed/kg gain) |
| Control (Basal Diet) | 0.00 | 2.202 |
| DL-Met | 0.03 | 1.904 |
| 0.06 | 1.795 | |
| 0.10 | 1.729 | |
| MHA-Ca | 0.03 | Not Reported |
| 0.06 | Not Reported | |
| 0.10 | Not Reported |
Data adapted from a study on male Ross 308 broilers from 1 to 38 days of age.[11]
Table 3: Dose-Response of Broilers to Graded Levels of DL-Met and MHA-Ca (1-38 days)
| Treatment | Inclusion (%) | Weight Gain (g) |
| Basal diet | 0 | 1725 |
| DL-Met | 0.03 | 2284 |
| 0.06 | 2592 | |
| 0.10 | 2702 | |
| 0.15 | 2813 | |
| 0.21 | 2854 | |
| MHA-Ca | 0.03 | 2117 |
| 0.06 | 2397 | |
| 0.10 | 2580 | |
| 0.15 | 2766 | |
| 0.21 | 2788 |
Data extracted from a study using male Ross 308 broilers.[7]
Experimental Protocols
This section outlines a standard methodology for conducting a dose-response trial to evaluate the efficacy of MHA-Ca in broiler chickens.
1. Experimental Animals and Housing:
-
Species: Broiler chickens (e.g., Ross 308, Cobb 500).
-
Animals: Day-old male chicks, obtained from a commercial hatchery.
-
Housing: Birds are housed in floor pens with fresh litter (e.g., wood shavings). Environmental conditions (temperature, humidity, lighting program) should be maintained according to the recommendations for the specific broiler strain.
-
Acclimation: Birds are allowed a 5-7 day acclimation period with a common starter diet before the start of the experimental period.
2. Experimental Design:
-
Design: A completely randomized design is typically used.
-
Treatments:
-
T1: Basal diet (formulated to be deficient in methionine and cysteine).
-
T2-T5: Basal diet + graded levels of DL-Methionine (e.g., 0.05%, 0.10%, 0.15%, 0.20%).
-
T6-T9: Basal diet + graded levels of MHA-Ca (e.g., 0.06%, 0.12%, 0.18%, 0.24%).
-
-
Replicates: Each treatment should have a sufficient number of replicate pens (e.g., 6-8 replicates) with a specified number of birds per pen (e.g., 15-20 birds).
3. Diet Formulation and Feeding:
-
Basal Diet: A corn-soybean meal-based diet is common.[7] The diet is formulated to meet or exceed the nutrient requirements of broilers for all nutrients except for sulfur amino acids (methionine and cysteine).
-
Supplementation: The methionine sources (DL-Met and MHA-Ca) are added to the basal diet at the expense of an inert filler (e.g., corn starch).
-
Feed and Water: Feed and water are provided ad libitum throughout the experimental period.
4. Data Collection and Analysis:
-
Growth Performance: Body weight and feed intake are recorded on a regular basis (e.g., weekly). Body weight gain (BWG) and feed conversion ratio (FCR) are calculated. Mortality is recorded daily.
-
Carcass Analysis: At the end of the trial, a subset of birds from each pen is selected for carcass analysis to determine carcass yield, breast meat yield, and other relevant parameters.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, typically ANOVA, to determine the effect of the dietary treatments. Dose-response curves may be generated using regression analysis to determine the relative bioavailability of MHA-Ca compared to DL-Met.
Signaling Pathways and Experimental Workflows
Methionine's Role in Broiler Growth Signaling Pathways
Methionine supplementation has been shown to positively influence key signaling pathways that regulate muscle protein synthesis and growth in broilers. The Insulin-like Growth Factor-I (IGF-I) and the mechanistic Target of Rapamycin (mTOR) pathways are central to this process. Methionine can enhance the expression of genes such as the Growth Hormone Receptor (GHR) and IGF-I in the liver, leading to increased circulating IGF-I.[12][13] In the muscle, this triggers the mTOR signaling cascade, which promotes protein synthesis and muscle hypertrophy.[14][15][16]
Experimental Workflow for MHA-Ca Dose Optimization
The following diagram illustrates a typical workflow for a research experiment designed to determine the optimal dosage of MHA-Ca for broiler growth performance.
Troubleshooting Logic for Poor Broiler Performance with MHA-Ca
This flowchart provides a logical sequence for troubleshooting suboptimal growth performance in broilers fed diets supplemented with MHA-Ca.
References
- 1. Meta-Analyses of Methionine Source Concept Validation Trials in Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabi.org [cabi.org]
- 3. Effects of dietary calcium and phosphorus levels on broiler production and blood biochemistry in phytase-supplemented diets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. huvepharma.com [huvepharma.com]
- 5. researchgate.net [researchgate.net]
- 6. animalscience.ucdavis.edu [animalscience.ucdavis.edu]
- 7. researchgate.net [researchgate.net]
- 8. objects.lib.uidaho.edu [objects.lib.uidaho.edu]
- 9. larkenggco.com [larkenggco.com]
- 10. afs.mgcafe.uky.edu [afs.mgcafe.uky.edu]
- 11. researchgate.net [researchgate.net]
- 12. Effects of methionine on muscle protein synthesis and degradation pathways in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of dietary methionine on breast muscle growth, myogenic gene expression and IGF-I signaling in fast- and slow-growing broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methionine improves the performance and breast muscle growth of broilers with lower hatching weight by altering the expression of genes associated with the insulin-like growth factor-I signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methionine improves the performance and breast muscle growth of broilers with lower hatching weight by altering the expression of genes associated with the insulin-like growth factor-I signalling pathway | British Journal of Nutrition | Cambridge Core [cambridge.org]
Technical Support Center: HPLC Analysis of 2-Hydroxy-4-(methylthio)butanoic Acid (HMTBA)
Welcome to the technical support center for the HPLC analysis of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of HMTBA?
A typical starting point for HMTBA analysis involves reversed-phase chromatography. A C18 column is commonly used with a mobile phase consisting of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol.[1] To improve peak shape and retention, an acid modifier like trifluoroacetic acid (TFA) is often added to the mobile phase.[1] Detection is generally performed at a low UV wavelength, around 210 nm, as HMTBA lacks a strong chromophore.[1][2]
Q2: My HMTBA peak is showing significant tailing. What are the possible causes and solutions?
Peak tailing in HMTBA analysis can be caused by several factors:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based column packing can interact with the hydroxyl and carboxyl groups of HMTBA, causing tailing.
-
Solution: Add a competing acid, such as 0.1% TFA, to the mobile phase to suppress silanol interactions.[1] Using a base-deactivated column can also minimize this effect.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to poor peak shape.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject.[5]
-
Q3: I am observing a drifting or noisy baseline. How can I resolve this?
Baseline instability can compromise the sensitivity and accuracy of your analysis. Common causes and solutions include:
-
Mobile Phase Issues: Impurities in the mobile phase solvents or inadequate degassing can cause baseline noise and drift.[4][5][6]
-
Detector Problems: Fluctuations in the detector lamp or a contaminated flow cell can lead to a noisy baseline.[6]
-
Solution: Allow the detector lamp to warm up sufficiently. If the noise persists, check the lamp's age and consider replacement. The flow cell may need to be flushed or cleaned according to the manufacturer's instructions.
-
-
Pump Malfunctions: Inconsistent solvent delivery from the pump can cause pressure fluctuations and a wavy baseline.[5][8]
Q4: My retention times for HMTBA are shifting between injections. What should I investigate?
Retention time variability can affect the reliability of peak identification and quantification. The following are common causes:
-
Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to shifts in retention time.[8][9]
-
Solution: Prepare the mobile phase carefully and consistently. For gradient elution, ensure the pump's proportioning valves are working correctly.
-
-
Column Temperature Fluctuations: Changes in the column temperature can affect retention times.[5][8]
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[8]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially at the beginning of a run sequence.[6]
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before starting the analytical run.
-
Troubleshooting Guides
Problem: High Backpressure
High backpressure is a common issue that can indicate a blockage in the HPLC system. Use the following workflow to diagnose and resolve the problem.
Problem: No Peaks or Very Small Peaks
The absence of peaks or significantly reduced peak size can be due to a variety of issues, from sample injection to detector settings.
Data Presentation
The following table summarizes typical experimental parameters for the HPLC analysis of HMTBA based on published methods.
| Parameter | Typical Value/Condition | Reference(s) |
| Column | Reversed-phase C18, 5 µm, 25 cm x 4.6 mm | [1] |
| Amide column | [2] | |
| Mobile Phase | Isocratic or gradient elution with water and acetonitrile or methanol. | [1] |
| Mobile Phase Additive | 0.1% Trifluoroacetic Acid (TFA) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | UV at 210 nm | [1][2] |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | [5][8] |
Experimental Protocols
Method 1: Reversed-Phase HPLC for HMTBA in Bovine Serum and Sea Water [1]
This method is suitable for the determination of HMTBA in biological and environmental matrices.
-
Chromatographic System:
-
Column: C18, 5 µm particle size, 25 cm x 4.6 mm.
-
Mobile Phase: A gradient can be used, starting from 100% water with 0.1% TFA and increasing to 30% acetonitrile with 0.1% TFA over 15 minutes. An isocratic elution with 20:80 (v/v) water-acetonitrile with 0.1% TFA can also be employed.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm.
-
-
Sample Preparation (General):
-
Samples should be filtered through a 0.45 µm filter before injection to remove particulate matter.
-
For complex matrices like bovine serum, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to clean up the sample.
-
Method 2: HPLC for HMTBA in Animal Feeds [2]
This method is designed for quantifying HMTBA as a feed supplement.
-
Chromatographic System:
-
Column: Amide column.
-
Mobile Phase: Specific composition not detailed, but likely a polar mobile phase suitable for amide columns.
-
Detector: UV at 210 nm.
-
-
Sample Preparation:
-
Extraction: Extract HMTBA from the feed matrix.
-
Hydrolysis: Perform a basic hydrolysis to convert any HMTBA oligomers into the monomeric form for accurate quantification.
-
pH Adjustment: Adjust the pH of the hydrolysate before injection.
-
Filtration: Filter the final extract before HPLC analysis.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. realab.ua [realab.ua]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 6. youtube.com [youtube.com]
- 7. halocolumns.com [halocolumns.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Intestinal Absorption of Calcium 2-hydroxy-4-(methylthio)butanoate (MHA-Ca)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the intestinal absorption of Calcium 2-hydroxy-4-(methylthio)butanoate (MHA-Ca).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing lower than expected bioavailability of MHA-Ca in our animal studies compared to DL-methionine (B7763240). Is this a known issue?
A1: Yes, this is a well-documented finding. Numerous studies across different animal models, including poultry, swine, and fish, have reported a lower relative bioavailability (RBV) of MHA-Ca compared to DL-methionine on both a weight-for-weight and equimolar basis.[1][2] This difference is often attributed to variations in intestinal transport mechanisms and the efficiency of the enzymatic conversion of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) to L-methionine (B1676389) within the enterocytes.[3][4]
Troubleshooting Steps:
-
Verify Product Purity and Formulation: Ensure the purity of your MHA-Ca and DL-methionine sources. MHA-Ca typically contains about 84% HMTBA, which should be factored into your calculations for equimolar comparisons.[5]
-
Review Dosing Calculations: Double-check that your dosing is based on equimolar amounts of the methionine source, not just equal weight, to account for the different molecular weights and purities.
-
Assess Animal Health Status: The overall health and stress levels of the animals can impact intestinal absorption. For instance, heat stress has been shown to differentially affect the absorption of HMTBA and DL-methionine.[6]
-
Consider Species-Specific Differences: The relative bioavailability of MHA-Ca can vary between species. Refer to literature specific to your animal model to set realistic expectations for your experimental outcomes.
Q2: What are the primary mechanisms for MHA-Ca absorption in the gut?
A2: The absorption of the HMTBA component of MHA-Ca from the gut involves two main pathways:
-
Carrier-Mediated Transport: The primary route is via proton-coupled monocarboxylate transporters (MCTs), with MCT1 being specifically implicated.[4][7] This is an active transport process that is dependent on a proton gradient.
-
Passive Diffusion: HMTBA can also be absorbed through passive diffusion across the intestinal epithelium. This route becomes more significant at higher concentrations of HMTBA in the intestinal lumen.[8][9]
The calcium component is absorbed through separate mechanisms, primarily via active transport (e.g., TRPV6 channels) and passive paracellular diffusion.
Q3: Our in vitro transport studies using Caco-2 cells show inconsistent permeability for MHA-Ca. What could be the cause?
A3: Inconsistent results in Caco-2 cell permeability assays can arise from several factors:
Troubleshooting Steps:
-
Monolayer Integrity: Ensure the integrity of your Caco-2 cell monolayers by measuring transepithelial electrical resistance (TEER). TEER values should be stable and within the expected range for your specific Caco-2 cell clone and culture conditions.[10][11] Low TEER values may indicate incomplete tight junction formation, leading to erroneously high paracellular permeability.
-
Apical pH: The transport of HMTBA via MCT1 is pH-dependent.[7][12] The apical (luminal) side of the Caco-2 monolayer should be maintained at a lower pH (e.g., 6.0-6.5) to facilitate the proton-coupled transport of HMTBA. Inconsistent or incorrect pH in your assay buffer will lead to variable results.
-
Transporter Expression: The expression of MCT1 can vary with the passage number and differentiation state of the Caco-2 cells. It is advisable to use cells within a consistent passage number range and to allow for sufficient differentiation time (typically 21 days) to ensure stable transporter expression.
-
Presence of Inhibitors: If your culture medium or test formulation contains substances that can inhibit MCTs (e.g., other monocarboxylates like lactate (B86563) or pyruvate), this will affect HMTBA transport.
Q4: How does the enzymatic conversion of HMTBA to L-methionine in the enterocytes affect its overall absorption and bioavailability?
A4: The conversion of HMTBA to L-methionine is a critical step for its biological utilization and is a key factor influencing its bioavailability. This is a two-step enzymatic process that occurs within the intestinal cells:
-
Oxidation: D- and L-HMTBA are oxidized to 2-keto-4-(methylthio)butanoic acid (KMB).[3][4]
-
Transamination: KMB is then transaminated to form L-methionine.[3][4]
The efficiency of these enzymatic conversions can be a rate-limiting step in the overall process of HMTBA utilization. Studies have shown that this conversion process can be upregulated by dietary HMTBA supplementation.[3][4] Any factors that impair the activity of these enzymes in the enterocytes could lead to a reduction in the bioavailability of MHA-Ca as a methionine source.
Data Presentation
Table 1: Relative Bioavailability (RBV) of MHA-Ca Compared to DL-Methionine in Various Animal Models.
| Animal Model | Parameter | RBV of MHA-Ca vs. DL-Met (Product-to-Product) | RBV of MHA-Ca vs. DL-Met (Equimolar) | Reference |
| Broiler Chickens | Weight Gain | 65% | - | [13] |
| Broiler Chickens | Feed Conversion Ratio | 60% | - | [13] |
| Broiler Chickens | Breast Meat Yield | 53% | - | [13] |
| Starter Pigs | Nitrogen Retention | 63.0% | 75.0% | [5] |
| Starter Pigs | Nitrogen Retention | 68.4% | 81.4% | [5] |
| Starter Pigs | Nitrogen Retention | 70% (vs. L-Met) | 83% (vs. L-Met) | [5] |
| Rainbow Trout | Weight Gain | 69% | - | [1] |
| Rainbow Trout | Growth Rate | 60% | - | [1] |
| Rainbow Trout | Retained Nitrogen | 73% | - | [1] |
Table 2: Kinetic Parameters of Monocarboxylate Transporter 1 (MCT1) for Lactate (as a proxy for HMTBA).
| Substrate | Transporter | K_m (mM) | V_max (relative units) | Tissue/Cell Type | Reference |
| L-Lactate | MCT1 | 3.5 | - | Rat Heart and Skeletal Muscle | [12] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for MHA-Ca
This protocol is adapted from standard procedures for assessing intestinal drug permeability.[10][11][14]
1. Cell Culture and Monolayer Formation: a. Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. b. Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well plates, 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm². c. Culture the cells for 21 days to allow for differentiation and formation of a polarized monolayer with well-developed tight junctions. Change the culture medium every 2-3 days.
2. Monolayer Integrity Assessment: a. Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be >250 Ω·cm². b. Optionally, assess paracellular permeability by measuring the flux of a fluorescent marker like Lucifer yellow.
3. Transport Experiment: a. Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at 37°C. b. Prepare the transport buffer at two different pH values: pH 6.0 for the apical (AP) compartment and pH 7.4 for the basolateral (BL) compartment to mimic the intestinal pH gradient and facilitate MCT1-mediated transport. c. Prepare a stock solution of MHA-Ca in the AP transport buffer at the desired concentration. d. To initiate the transport experiment, replace the buffer in the AP compartment with the MHA-Ca solution and the BL compartment with fresh BL transport buffer. e. Incubate the plates at 37°C with gentle shaking. f. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL compartment and replace with an equal volume of fresh BL buffer. g. At the end of the experiment, collect samples from the AP compartment.
4. Sample Analysis and Data Calculation: a. Analyze the concentration of HMTBA in the collected samples using a validated analytical method such as LC-MS/MS. b. Calculate the apparent permeability coefficient (P_app) using the following equation: P_app (cm/s) = (dQ/dt) / (A * C_0) Where:
- dQ/dt is the steady-state flux of HMTBA across the monolayer (µmol/s).
- A is the surface area of the Transwell® insert (cm²).
- C_0 is the initial concentration of HMTBA in the AP compartment (µmol/cm³).
Protocol 2: In Situ Single-Pass Intestinal Perfusion in a Rat Model
This protocol provides a general framework for conducting in situ intestinal perfusion studies.[15][16][17][18]
1. Animal Preparation: a. Anesthetize a male Sprague-Dawley rat (250-300 g) following approved animal care and use protocols. b. Maintain the rat's body temperature at 37°C using a heating pad. c. Make a midline abdominal incision to expose the small intestine. d. Select a segment of the intestine (e.g., jejunum, ileum) of a defined length (e.g., 10 cm). e. Gently flush the selected segment with warm saline to remove its contents. f. Cannulate both ends of the intestinal segment with flexible tubing.
2. Perfusion Experiment: a. Prepare a perfusion solution containing MHA-Ca at the desired concentration in a physiologically relevant buffer (e.g., Krebs-Ringer bicarbonate buffer) at pH 6.5. Include a non-absorbable marker (e.g., phenol (B47542) red) to correct for water flux. b. Perfuse the intestinal segment with the pre-warmed (37°C) solution at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump. c. Allow for an initial equilibration period (e.g., 30 minutes) to achieve steady-state conditions. d. After equilibration, collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for a total of 90-120 minutes. e. At the end of the experiment, measure the length and radius of the perfused intestinal segment.
3. Sample Analysis and Data Calculation: a. Analyze the concentrations of HMTBA and the non-absorbable marker in the collected perfusate samples. b. Correct the outlet concentration of HMTBA for any water flux based on the change in the concentration of the non-absorbable marker. c. Calculate the effective permeability (P_eff) using the following equation: P_eff (cm/s) = (Q / 2πrL) * ln(C_in / C_out_corrected) Where:
- Q is the perfusion flow rate (mL/s).
- r is the radius of the intestinal segment (cm).
- L is the length of the intestinal segment (cm).
- C_in is the inlet concentration of HMTBA.
- C_out_corrected is the corrected outlet concentration of HMTBA.
Mandatory Visualizations
Caption: Intestinal absorption and metabolism of MHA-Ca.
Caption: Caco-2 cell permeability assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Meta-Analyses of Methionine Source Concept Validation Trials in Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intestinal cell conversion of DL-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability of the dl-methionine and the calcium salt of dl-methionine hydroxy analog compared with l-methionine for nitrogen retention in starter pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Absorption of 2-hydroxy-4-(methylthio)butanoic acid by isolated sheep ruminal and omasal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative absorption of 2-hydroxy-4-(methylthio)-butanoic acid and L-methionine in the broiler chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Caco-2 Cell Permeability Assay | PPTX [slideshare.net]
- 12. The expression of lactate transporters (MCT1 and MCT4) in heart and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cabi.org [cabi.org]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Intestinal perfusion studies in tropical sprue. 1. Amino acid and dipeptide absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. intestinal perfusion technique: Topics by Science.gov [science.gov]
- 18. ijpsonline.com [ijpsonline.com]
Preventing Degradation of Calcium 2-hydroxy-4-(methylthio)butanoate During Storage: A Technical Support Guide
Shanghái, China - Calcium 2-hydroxy-4-(methylthio)butanoate, a key nutritional supplement and pharmaceutical intermediate, requires specific storage conditions to prevent degradation and ensure its efficacy and safety. This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stable storage of this compound, including troubleshooting advice and frequently asked questions.
Best Practices for Storage
To maintain the integrity of this compound, it is imperative to control environmental factors that can accelerate its degradation. The primary recommended storage condition is in a cool, dry, and well-ventilated area. For long-term storage, maintaining a temperature between 2°C and 8°C is advisable. Some suppliers recommend storing the powder form at -20°C for extended periods. It is crucial to store the compound away from incompatible materials, although a specific list of such materials is not well-documented in publicly available literature.
Troubleshooting Common Storage Issues
Problem: You observe a change in the physical appearance of the powder (e.g., clumping, discoloration).
Possible Cause: This could indicate moisture absorption or degradation due to improper storage conditions, such as high humidity or temperature fluctuations.
Solution:
-
Immediately move the product to a desiccator or a controlled humidity environment.
-
Re-evaluate your storage protocol to ensure it aligns with the recommended cool and dry conditions.
-
Consider performing an analytical test, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the material.
Problem: You suspect a loss of potency in your sample.
Possible Cause: The compound may have undergone chemical degradation due to exposure to heat, light, or reactive substances. The primary degradation pathways for the active molecule, 2-hydroxy-4-(methylthio)butanoic acid, are hydrolysis and oxidation.
Solution:
-
Review the storage history of the compound. Was it exposed to elevated temperatures or direct light for prolonged periods?
-
A stability-indicating HPLC method can be used to quantify the amount of remaining active ingredient and to detect the presence of degradation products.
-
For future storage, ensure the container is tightly sealed and protected from light.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The degradation of the active component, 2-hydroxy-4-(methylthio)butanoic acid, primarily occurs through two pathways:
-
Hydrolysis: While the calcium salt is generally stable, the ester form of the parent acid is known to hydrolyze to 2-hydroxy-4-(methylthio)butanoic acid and the corresponding alcohol.
-
Oxidation: The sulfur atom in the molecule is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[1]
Q2: What are the expected degradation products?
A2: Based on the known degradation pathways, the following products could potentially be formed:
-
From Hydrolysis (of any ester impurities): 2-hydroxy-4-(methylthio)butanoic acid.
-
From Oxidation: 2-hydroxy-4-(methylsulfinyl)butanoic acid (sulfoxide) and 2-hydroxy-4-(methylsulfonyl)butanoic acid (sulfone).
-
From Thermal Decomposition: In cases of exposure to very high temperatures, thermal decomposition can lead to the release of carbon dioxide, sulfur oxides, and carbon monoxide.[2]
Q3: How can I test for degradation?
A3: A stability-indicating analytical method is necessary to quantify the active ingredient and separate it from its degradation products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly used technique for this purpose.
Q4: Are there any known incompatibilities I should be aware of during storage?
Quantitative Data Summary
Currently, there is a lack of publicly available, detailed quantitative data on the degradation rates of this compound under various storage conditions. The following table summarizes the general stability information found in the literature.
| Parameter | Condition | Observation | Source |
| Storage Temperature | 2-8°C | Recommended for stable storage. | |
| -20°C | Recommended for long-term storage of the powder. | ||
| Physical State | Solid | Generally stable as a solid. | |
| Degradation Pathways | Hydrolysis, Oxidation | Known pathways for the parent acid. | [1] |
| Thermal Decomposition | High Temperatures | Can produce CO2, SOx, CO. | [2] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general approach for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. This is a generalized protocol and may need optimization.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at a high temperature (e.g., 105°C) for a specified time. Dissolve in the chosen solvent before analysis.
-
Photodegradation (Solid State): Expose a thin layer of the solid compound to light in a photostability chamber according to ICH Q1B guidelines. Dissolve in the chosen solvent before analysis.
-
-
Analysis:
-
Analyze all samples (including an unstressed control) by a suitable RP-HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Peak purity analysis of the parent peak should be performed to ensure that no degradation products are co-eluting.
-
Visualizing Degradation Pathways and Experimental Workflow
References
Technical Support Center: Method Refinement for Simultaneous Estimation of Alpha-Ketoanalogues including CHMTB
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the simultaneous estimation of alpha-ketoanalogues, with a specific focus on Calcium-DL-2-hydroxy-4-(methylthio) butyrate (B1204436) (CHMTB), using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guides
This section addresses common issues encountered during the analysis of alpha-ketoanalogues.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q1: My chromatogram shows significant peak tailing for the alpha-ketoanalogue peaks. What are the possible causes and solutions?
A1: Peak tailing is a common issue in HPLC analysis and can be caused by several factors. Here's a systematic approach to troubleshoot this problem:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes like ketoanalogues, causing tailing.[1][2]
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 3.0 with 0.1% orthophosphoric acid) can suppress the ionization of silanol groups, reducing these interactions.
-
Use of an Ion-Pairing Agent: Incorporating an ion-pairing agent like Tetra-n-butyl ammonium (B1175870) hydrogen sulfate (B86663) into the mobile phase can mask the silanol groups and improve peak symmetry.
-
Column Choice: Employing a column with a highly inert stationary phase or end-capping can minimize silanol interactions.
-
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.[3]
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can contribute to peak broadening and tailing.[2]
-
Solution: Use tubing with a narrow internal diameter and keep the connections as short as possible.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.
-
Solution:
-
Flush the column with a strong solvent to remove contaminants.
-
If the problem persists, the column may need to be replaced.
-
-
Q2: I am observing peak fronting. What could be the reason?
A2: Peak fronting is less common than tailing but can occur due to:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
-
-
Column Overload: In some cases, severe column overload can also manifest as peak fronting.
-
Solution: Dilute the sample and reinject.
-
Issue 2: Inconsistent Retention Times
Q3: The retention times for my alpha-ketoanalogue peaks are shifting between injections. What should I check?
A3: Retention time variability can compromise the reliability of your results. Here are the common culprits:
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase or changes in its composition over time (e.g., evaporation of the organic solvent) can lead to retention time drift.
-
Solution:
-
Ensure the mobile phase is prepared accurately and consistently.
-
Keep the mobile phase reservoir covered to minimize evaporation.
-
Prepare fresh mobile phase daily.
-
-
-
Pump and Flow Rate Issues: A malfunctioning pump can deliver an inconsistent flow rate, causing retention times to shift.
-
Solution:
-
Check for leaks in the pump and fittings.
-
Degas the mobile phase to prevent air bubbles in the pump head.
-
Perform a flow rate calibration to ensure the pump is delivering the correct flow.
-
-
-
Column Temperature Fluctuations: Changes in the column temperature can affect retention times.[4]
-
Solution: Use a column oven to maintain a constant and stable temperature.
-
-
Column Equilibration: Insufficient column equilibration between injections, especially in gradient elution, can lead to inconsistent retention times.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Issue 3: Spurious Peaks (Ghost Peaks)
Q4: I am seeing unexpected peaks, often referred to as "ghost peaks," in my chromatograms, even in blank runs. What is their origin and how can I eliminate them?
A4: Ghost peaks are extraneous peaks that can originate from various sources:[5][6][7][8]
-
Mobile Phase Contamination: Impurities in the solvents or additives used to prepare the mobile phase are a common source of ghost peaks.
-
Solution:
-
Use high-purity HPLC-grade solvents and reagents.
-
Filter the mobile phase before use.
-
Prepare fresh mobile phase daily.
-
-
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.
-
Solution:
-
Optimize the injector wash cycle to ensure the needle and sample loop are thoroughly cleaned between injections.
-
Inject a blank solvent after a high-concentration sample to check for carryover.
-
-
-
System Contamination: Contaminants can accumulate in various parts of the HPLC system, such as the injector, tubing, or detector flow cell.
-
Solution:
-
Flush the entire system with a strong solvent to remove contaminants.
-
Regularly clean the detector flow cell according to the manufacturer's instructions.
-
-
Frequently Asked Questions (FAQs)
Q5: What is a suitable starting point for developing a method for the simultaneous estimation of alpha-ketoanalogues?
A5: A reversed-phase HPLC method with UV detection is a common and effective approach. A good starting point would be:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., ammonium hydrogen sulfate buffer, pH 7.0) and an organic modifier like acetonitrile.[9]
-
Detection Wavelength: 210 nm is a suitable wavelength for detecting many alpha-ketoanalogues.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
Q6: How can I ensure the accuracy and reliability of my analytical method?
A6: Method validation is crucial to ensure your results are accurate and reliable. Key validation parameters to assess include:
-
Specificity: The ability of the method to differentiate and quantify the analytes of interest in the presence of other components in the sample matrix.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the measured value to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate).
Q7: What are the key considerations for sample preparation when analyzing alpha-ketoanalogues in pharmaceutical formulations?
A7: Proper sample preparation is critical for accurate quantification. For tablet formulations, a typical procedure involves:
-
Weighing and Grinding: Accurately weigh and finely powder a representative number of tablets.
-
Dissolution: Dissolve a known amount of the powdered sample in a suitable diluent. Sonication can aid in complete dissolution.
-
Filtration: Filter the sample solution through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved excipients before injection into the HPLC system.
Data Presentation
The following tables summarize typical quantitative data obtained from a validated RP-HPLC method for the simultaneous estimation of CHMTB and Calcium-2-oxo-3-phenyl propionate (B1217596) (COPP).
Table 1: System Suitability Parameters
| Parameter | CHMTB | COPP | Acceptance Criteria |
| Retention Time (min) | ~7 | ~20 | - |
| Tailing Factor | < 1.5 | < 1.5 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 | > 2000 |
Table 2: Method Validation Summary
| Parameter | CHMTB | COPP |
| Linearity Range (µg/mL) | 29.5 - 88.5 | 34 - 102 |
| Correlation Coefficient (r²) | 0.9998 | 0.9999 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| LOD (µg/mL) | Data not available | Data not available |
| LOQ (µg/mL) | Data not available | Data not available |
Experimental Protocols
Methodology for Simultaneous Estimation of CHMTB and COPP by RP-HPLC [9]
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Waters XBridge C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Ammonium hydrogen sulfate buffer (pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Preparation of Standard Solution:
-
Accurately weigh about 59.0 mg of CHMTB and 68.0 mg of COPP working standards into a 250 mL volumetric flask.
-
Add approximately 60 mL of 0.1 N HCl and sonicate for 20 minutes to dissolve.
-
Make up the volume with a diluent (25 mM Sodium Hydroxide) to obtain stock concentrations of 236 µg/mL for CHMTB and 272 µg/mL for COPP.
-
Transfer 2.5 mL of this stock solution into a 20 mL volumetric flask and dilute to the mark with the diluent to get final concentrations of 29.5 µg/mL for CHMTB and 34 µg/mL for COPP.
-
-
Preparation of Sample Solution:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to one tablet and transfer it to a 250 mL volumetric flask.
-
Add about 60 mL of 0.1 N HCl and sonicate for 20 minutes.
-
Make up the volume with the diluent.
-
Filter the solution through a 0.45 µm nylon filter.
-
Transfer 2.5 mL of the filtered solution into a 20 mL volumetric flask and dilute to the mark with the diluent.
-
Mandatory Visualization
Caption: Workflow for the simultaneous estimation of alpha-ketoanalogues.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 6. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 7. hplc.eu [hplc.eu]
- 8. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Bioavailability of Calcium 2-hydroxy-4-(methylthio)butanoate and DL-methionine in Swine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of two common supplemental methionine sources for swine: Calcium 2-hydroxy-4-(methylthio)butanoate (Ca-HMTB), also known as Methionine Hydroxy Analogue Calcium Salt (MHA-Ca), and DL-methionine (B7763240) (DL-Met). The information presented is based on experimental data from various studies to assist in informed decision-making for swine diet formulation and research.
Introduction
Methionine is an essential sulfur-containing amino acid, critical for protein synthesis, immune function, and overall growth and health in swine.[1] It is often the third limiting amino acid in typical corn-soybean meal-based diets for pigs.[1][2] To meet the nutritional requirements of modern swine genetics, diets are commonly supplemented with synthetic methionine sources. The two primary commercial forms are DL-methionine, a racemic mixture of D- and L-isomers of methionine, and 2-hydroxy-4-(methylthio)butanoic acid (HMTB), an analogue of methionine where the amino group is replaced by a hydroxyl group.[3] Ca-HMTB is the calcium salt of HMTB.[1]
The comparative bioavailability of these sources is a topic of ongoing research and commercial interest. Bioavailability refers to the proportion of the nutrient that is absorbed and becomes available for use in the body's metabolic processes.[2] This guide summarizes key findings on the relative bioavailability (RBV) of Ca-HMTB compared to DL-methionine, which is typically used as the standard.[2]
Chemical and Physical Properties
DL-methionine is typically available in a dry, crystalline form with 99% purity.[2] In contrast, Ca-HMTB is a dry salt form containing approximately 84% HMTB.[1][2] The liquid form of HMTB (HMTBa-FA) contains about 88% active ingredient, which is a mixture of monomers, dimers, and higher-order polymers.[2] The presence of dimers and oligomers in HMTB products may contribute to lower absorption rates in the intestine.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies comparing the performance and bioavailability of Ca-HMTB and DL-methionine in swine.
Table 1: Relative Bioavailability (RBV) of Ca-HMTB Compared to DL-Methionine
| Response Criteria | Pig Age/Stage | RBV of Ca-HMTB (%) (Product-to-Product) | RBV of Ca-HMTB (%) (Equimolar) | Reference |
| Nitrogen Retention ( g/day ) | Growing Pigs | 63% | - | [1] |
| Nitrogen Retention | Starter Pigs | 63% | 75% | [4] |
| Nitrogen Retention | Starter Pigs | 68.4% | 81.4% | [4] |
| Nitrogen Retention | Starter Pigs | 70% | 83% | [5] |
| General Bioavailability | Pigs | ~65% | - | [2] |
Table 2: Growth Performance Comparison
| Study Parameter | Pig Age/Stage | Dietary Treatments | Key Findings | Reference |
| Growth Performance | Nursery Pigs (49 days) | 1. Met-deficient diet2. Diet with 100 parts HMTBa-Ca3. Diet with 65 parts DL-Met | Pigs fed 65 parts DL-Met had similar performance (final body weight, ADG, FCR) to those fed 100 parts HMTBa-Ca.[2][6] Both supplemented groups performed better than the Met-deficient group.[6] | [2][6] |
| Growth Performance | Nursery Pigs (49 days) | 1. 100% SID Met+Cys:Lys from MHA-Ca2. 65% of MHA-Ca inclusion from DL-Met | No statistical difference in final body weight, ADG, or FCR between the two groups.[1] | [1] |
| Growth Performance & Antioxidative Status | Growing Pigs | 1. Basal diet2. Basal diet + diquat3. DL-Met supplemented + diquat4. MHA-Ca supplemented + diquat | No differences in growth performance or antioxidative parameters between DL-Met and MHA-Ca supplemented groups when fed at equivalent bioefficacy levels (65% for MHA-Ca relative to DL-Met).[3] | [3] |
| Growth Performance | Early-weaned Pigs (21 days) | Basal diet supplemented with 0, 0.05, or 0.10% methionine activity from DLM or HMB | No difference in performance responses between the two methionine sources. Slope ratio potency of HMB vs DLM was 95-119% for cumulative weekly performance.[7][8] | [7][8] |
Table 3: Intestinal Absorption and Metabolism
| Study Parameter | Pig Age/Stage | Key Findings | Reference |
| Apparent Gastrointestinal Absorption | Conventional & Gnotobiotic Pigs | In conventional pigs, less apparent residual methionine was found in the small intestine digesta compared to MHA-FA, suggesting faster absorption of methionine.[9] Microbial metabolism of MHA-FA may increase its retention in the digesta, contributing to lower bioefficacy.[9] | [9] |
| Absorptive Fluxes of D- and L-isomers | Piglets | Diets containing DL-Met increased the absorptive capacity for both D- and L-methionine (B1676389) isomers in the small intestine compared to diets with HMTBa.[2] | [2] |
| Sodium-Dependent L-Methionine Absorption | Pigs | Dietary supplementation with DL-Met induces a more prominent Na+-dependent transport system for L-methionine in the jejunum compared to DL-HMTBA.[10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for interpreting experimental data. Below are summaries of protocols from key studies.
Nitrogen Balance Studies (e.g., Kim et al., 2006; Opapeju et al., 2012; Vietnamese Study)
-
Objective: To determine the relative bioavailability of Ca-HMTB to DL-Met based on nitrogen retention.
-
Animals: Typically, crossbred barrows are used, housed individually in metabolism crates to allow for separate collection of urine and feces.[4][11][12]
-
Experimental Design: A common approach is the slope-ratio assay.[11][12]
-
Procedure:
-
Adaptation Period: Pigs are adapted to the experimental diets for a period of 5-7 days.[11][12]
-
Collection Period: A total but separate collection of feces and urine is conducted over 4-5 days.[11][12] Markers like ferric oxide or chromic oxide may be used to mark the beginning and end of the collection period.[9]
-
Sample Analysis: Diets, feces, and urine are analyzed for nitrogen content (e.g., using the Kjeldahl method).
-
-
Data Analysis: Nitrogen retention is calculated (N intake - fecal N - urinary N). The relative bioavailability is determined by the ratio of the slopes of the regression lines for nitrogen retention against the supplemental intake of each methionine source.[5]
Growth Performance Trials (e.g., Evonik Facts and Figures No. 14143)
-
Objective: To evaluate the effect of different methionine sources on growth performance (Average Daily Gain - ADG, Average Daily Feed Intake - ADFI, Feed Conversion Ratio - FCR).
-
Animals: A large number of weaned pigs are typically used to ensure statistical power.[1][6]
-
Experimental Design:
-
Pigs are allotted to different dietary treatment groups, often including a negative control (methionine-deficient), a group fed Ca-HMTB, and a group fed DL-Met at a specific ratio to Ca-HMTB (e.g., 65:100).[1][6]
-
Diets are formulated to be isocaloric and isonitrogenous, with the only variable being the methionine source and level.
-
-
Procedure:
-
Data Analysis: Performance parameters (ADG, ADFI, FCR) are calculated and statistically analyzed to compare the different dietary treatments.[6]
Visualizations
Conclusion
The available scientific literature consistently indicates that the bioavailability of this compound (Ca-HMTB) is lower than that of DL-methionine in swine on a product-to-product basis.[2] Multiple studies, utilizing both nitrogen retention and growth performance as endpoints, suggest a relative bioavailability for Ca-HMTB of approximately 63-70% compared to DL-methionine.[1][2][4][5]
Differences in intestinal absorption mechanisms appear to be a key factor.[2][9] DL-methionine is absorbed more rapidly and efficiently, in part through sodium-dependent active transport systems that are upregulated by its presence.[2][10] In contrast, HMTB is absorbed more slowly and is more susceptible to microbial metabolism in the gastrointestinal tract, which may reduce the amount available for absorption and conversion to L-methionine in the tissues.[1][9]
From a practical standpoint, feeding trials have demonstrated that 65 parts of DL-methionine can effectively replace 100 parts of Ca-HMTB to achieve equivalent growth performance in nursery pigs.[1][2][6] When formulating swine diets, it is crucial to consider these bioavailability differences to ensure that the metabolic requirements for methionine are met cost-effectively.
References
- 1. thepigsite.com [thepigsite.com]
- 2. thepigsite.com [thepigsite.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioavailability of the calcium salt of dl-methionine hydroxy analog compared with dl-methionine for nitrogen retention and the preference of nursery pigs for diets based on the 2 forms of methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of the dl-methionine and the calcium salt of dl-methionine hydroxy analog compared with l-methionine for nitrogen retention in starter pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 147 Growth Performance of Nursery Pigs Fed Diets Supplemented with Dl-Methionine and Dl-2 Hydroxy-4-Methylthio-Butyrate Acid at a Ratio of 65:100 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The relative effectiveness of 2-hydroxy-4-(methylthio) butanoic acid and DL-methionine in young swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apparent absorption of methionine and 2-hydroxy-4-methylthiobutanoic acid from gastrointestinal tract of conventional and gnotobiotic pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dietary Supplementation of dl-Methionine Potently Induces Sodium-Dependent l-Methionine Absorption in Porcine Jejunum Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of bioavailability of dl-methionine compared with l-methion - Swine abstracts - pig333, pig to pork community [pig333.com]
- 12. Bioavailability of D-methionine relative to L-methionine for nursery pigs using the slope-ratio assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Liquid MHA-FA and Solid MHA-Ca Efficacy in Poultry Nutrition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two common methionine supplements in poultry: liquid Methionine Hydroxy Analogue-Free Acid (MHA-FA) and solid Methionine Hydroxy Analogue-Calcium (MHA-Ca). The information presented is collated from various scientific studies to aid in research and development decisions. This document outlines the relative bioavailability, effects on key growth parameters, and the experimental protocols typically employed in such comparative studies.
Executive Summary
Methionine is an essential amino acid critical for protein synthesis, growth, and overall health in poultry. As it is often the first limiting amino acid in typical corn-soybean meal-based diets, supplementation is standard practice in commercial poultry production. Both MHA-FA and MHA-Ca serve as sources of methionine activity. While chemically distinct, their ultimate efficacy in supporting poultry performance is a subject of ongoing research. Generally, studies indicate that on a product-to-product basis, the relative bioavailability of both MHA-FA and MHA-Ca is approximately 65% compared to DL-methionine.[1][2] However, direct comparisons between the two analogue forms have yielded variable results, with some studies suggesting a superior performance of MHA-Ca, while others find them to be equivalent.
Quantitative Performance Data
The following tables summarize the comparative efficacy of MHA-FA and MHA-Ca from various studies, focusing on key performance indicators in broiler chickens.
Table 1: Relative Bioavailability (RBV) Compared to DL-Methionine
| Methionine Source | Average RBV (%) - Product Basis | Key Findings | Reference |
| MHA-FA | ~65% | The bioavailability is significantly lower than its active substance content of 88%. | [1] |
| MHA-Ca | 61-65% | Multi-exponential regression analysis revealed a mean bioavailability of 61-62% across starter and finisher phases.[1] Studies under heat stress showed a similar RBV of about 65%.[2] | [1][2] |
Table 2: Comparative Efficacy on Broiler Performance
| Performance Parameter | MHA-FA | MHA-Ca | Key Findings | Reference |
| Body Weight Gain (BWG) | Lower | Higher | Chicks fed diets with MHA-Ca grew faster at 35 days compared to those on MHA-FA.[3] | [3] |
| Feed Conversion Ratio (FCR) | Higher (less efficient) | Lower (more efficient) | FCR was enhanced in broilers fed MHA-Ca compared to MHA-FA across all measured periods.[3] | [3] |
| Mortality | Higher | Lower | A significant effect on mortality was observed, with higher rates in chicks fed MHA-FA.[3] | [3] |
| Production Index | Lower | Higher | MHA-Ca was associated with a higher production index, indicating better overall performance. | [3] |
Note: The study by Park et al. (2019) concluded that MHA-Ca is a more effective methionine source for broiler chickens than MHA-FA.[3]
Experimental Protocols
The evaluation of methionine sources in poultry typically involves in vivo feeding trials. The following outlines a common experimental methodology.
1. Experimental Design:
-
Animals: Day-old broiler chicks (e.g., Ross 308, Cobb 500) are commonly used.[4] Birds are randomly allocated to different dietary treatment groups.
-
Housing: Birds are housed in floor pens or battery cages with controlled environmental conditions (temperature, humidity, lighting).[4]
-
Dietary Treatments:
-
A basal diet is formulated to be deficient in methionine and cysteine but adequate in all other nutrients.[2][4] Corn-soybean meal-based diets are typical.
-
Graded levels of the methionine sources (MHA-FA and MHA-Ca) are added to the basal diet. A control group receiving DL-methionine is also included for comparison.[2][4]
-
-
Feeding: Feed and water are provided ad libitum throughout the experimental period, which is often divided into starter, grower, and finisher phases.[2]
2. Data Collection:
-
Growth Performance: Body weight and feed intake are recorded at regular intervals to calculate body weight gain (BWG), feed conversion ratio (FCR), and feed intake.[4]
-
Carcass Analysis: At the end of the trial, a subset of birds from each treatment is selected for carcass evaluation, including carcass yield, breast meat yield, and abdominal fat pad weight.[4]
-
Blood Parameters: Blood samples may be collected to analyze various biochemical parameters.
-
Statistical Analysis: Data are subjected to statistical analysis, commonly using Analysis of Variance (ANOVA) to determine the effect of dietary treatments. Regression models (linear or non-linear) are often used to determine the relative bioavailability of the methionine sources.[3][4]
Visualizations
Methionine Metabolism and Signaling Pathway
Methionine is a crucial amino acid involved in multiple metabolic and signaling pathways essential for poultry health and growth. Upon absorption, methionine enters a complex metabolic network. It is a precursor for protein synthesis and can be converted to S-adenosylmethionine (SAM), the primary methyl group donor for various methylation reactions. Methionine metabolism is also linked to key signaling pathways like the mTOR pathway, which regulates cell growth and proliferation.[5]
Caption: Overview of Methionine Metabolism and its Influence on Key Signaling Pathways in Poultry.
Experimental Workflow for Comparative Efficacy Studies
The following diagram illustrates a typical workflow for conducting a comparative study of MHA-FA and MHA-Ca in poultry.
Caption: Standard Experimental Workflow for Comparing Methionine Sources in Poultry Nutrition.
References
- 1. Relative bioavailability of DL-methionine hydroxy analogue-calcium salt compared to DL-methionine in starter and finisher broilers | Engormix [en.engormix.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The Functional Roles of Methionine and Arginine in Intestinal and Bone Health of Poultry: Review - PMC [pmc.ncbi.nlm.nih.gov]
MHA-Ca as a Methionine Replacement: A Comparative Guide to its Nutritional Value
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methionine Hydroxy Analogue Calcium (MHA-Ca) and DL-methionine (B7763240) (DL-Met) as sources of the essential amino acid methionine in animal nutrition. The information presented is supported by experimental data to assist researchers in evaluating these methionine alternatives.
Performance Comparison: MHA-Ca vs. DL-Methionine
The nutritional value of MHA-Ca is typically evaluated by its relative bioavailability (RBV) compared to DL-methionine, which is often considered the industry standard. The RBV is a percentage that indicates how efficiently MHA-Ca is utilized by the animal relative to DL-methionine on a product-to-product or equimolar basis.
Numerous studies across various animal species have consistently shown that MHA-Ca has a lower bioavailability than DL-methionine. On a product-to-product basis, the RBV of MHA-Ca is generally considered to be around 65-71.2%.[1][2] When compared on an equimolar basis, the RBV of MHA-Ca is higher but still consistently below that of DL-methionine.
Quantitative Data Summary
The following tables summarize the relative bioavailability of MHA-Ca compared to DL-methionine from various studies in different animal species.
Table 1: Relative Bioavailability of MHA-Ca compared to DL-Methionine in Poultry (Broilers)
| Performance Parameter | RBV (%) Product-to-Product | RBV (%) Equimolar | Reference |
| Body Weight Gain | 68 | - | [3] |
| Feed Conversion Ratio | 67 | - | [3] |
| Carcass Weight | 56 | - | [3] |
| Breast Meat Yield | 57 | - | [3] |
Note: The study was conducted under heat stress conditions.
Table 2: Relative Bioavailability of MHA-Ca compared to DL-Methionine in Swine (Pigs)
| Performance Parameter | RBV (%) Product-to-Product | RBV (%) Equimolar | Reference |
| Nitrogen Retention | 70 | 83 | [4][5] |
| Nitrogen Retention | 63.0 - 68.4 | 75.0 - 81.4 | [6] |
| Nitrogen Retention | 71.2 | 84.8 | [2] |
Table 3: Relative Bioavailability of MHA-Ca compared to DL-Methionine in Aquaculture
| Species | Performance Parameter | RBV (%) Product-to-Product | Reference |
| Rainbow Trout | Weight Gain | 69 | [7] |
| Rainbow Trout | Growth Rate | 60 | [7] |
| Rainbow Trout | Retained Nitrogen | 73 | [7] |
Factors Influencing Bioavailability
The reported RBV of MHA-Ca can be influenced by several factors, including:
-
Animal Species and Age: The ability to convert MHA to a usable form of methionine can vary between species and may change with the age of the animal.[8][9]
-
Diet Composition: The overall nutrient balance of the diet can impact the efficiency of MHA-Ca utilization.[10][11][12][13]
-
Environmental Stressors: Conditions such as heat stress can affect the animal's metabolism and potentially alter the bioavailability of methionine sources.[3]
-
Gut Health: The health and microbial population of the gastrointestinal tract can influence the absorption and subsequent metabolism of MHA-Ca.
Experimental Protocols
The evaluation of methionine sources primarily relies on two key experimental designs: the slope-ratio assay and nitrogen balance studies.
Slope-Ratio Assay
The slope-ratio assay is a common method to determine the relative bioavailability of a test nutrient compared to a standard.
Methodology:
-
Basal Diet Formulation: A basal diet is formulated to be deficient in the nutrient of interest (in this case, methionine) but adequate in all other essential nutrients.
-
Dietary Treatments: Graded levels of the standard methionine source (e.g., DL-methionine) and the test source (MHA-Ca) are added to the basal diet, creating a series of experimental diets. A negative control group receiving only the basal diet is also included.
-
Animal Feeding Trial: Animals are randomly assigned to the dietary treatments and fed for a specific period.
-
Performance Measurement: Key performance indicators such as weight gain, feed intake, and feed conversion ratio are meticulously recorded.
-
Data Analysis: The response of the performance parameters to the increasing levels of each methionine source is plotted. The slopes of the linear portion of the dose-response curves for the standard and test sources are then calculated.
-
RBV Calculation: The relative bioavailability is calculated as the ratio of the slope of the test source to the slope of the standard source, multiplied by 100.
Nitrogen Balance Study
Nitrogen balance studies are used to assess protein utilization and can be employed to evaluate the efficacy of different amino acid sources.
Methodology:
-
Adaptation Period: Animals are adapted to the experimental diets for a period to allow their metabolism to stabilize.
-
Total Collection Period: Over a defined period (typically 3-5 days), total feces and urine are collected separately for each animal.
-
Dietary Intake Measurement: The precise amount of feed consumed by each animal is recorded.
-
Nitrogen Analysis: The nitrogen content of the feed, feces, and urine is determined using analytical methods such as the Kjeldahl method.
-
Nitrogen Balance Calculation: Nitrogen balance is calculated as: Nitrogen Balance = Nitrogen Intake - (Fecal Nitrogen + Urinary Nitrogen)
-
Comparison: The nitrogen retention of animals fed diets supplemented with different methionine sources is compared to evaluate their relative efficacy. A higher nitrogen retention indicates more efficient utilization of the amino acid for protein synthesis.[2][4][5][6]
Mandatory Visualizations
Metabolic Pathway of MHA-Ca and DL-Methionine to L-Methionine (B1676389)
The following diagram illustrates the enzymatic conversion of both D-methionine (from DL-Met) and the D- and L-isomers of MHA to the biologically active L-methionine.
Caption: Metabolic conversion of DL-Methionine and MHA-Ca to L-Methionine.
Experimental Workflow for Slope-Ratio Assay
The diagram below outlines the key steps involved in a typical slope-ratio assay for determining the relative bioavailability of methionine sources.
Caption: Workflow of a slope-ratio assay for methionine bioavailability.
Logical Relationship in Nitrogen Balance Studies
This diagram illustrates the logical flow and calculations involved in a nitrogen balance study to evaluate methionine source efficacy.
Caption: Logical flow of a nitrogen balance study.
References
- 1. cjbio.net [cjbio.net]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Bioavailability of the dl-methionine and the calcium salt of dl-methionine hydroxy analog compared with l-methionine for nitrogen retention in starter pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of the dl-methionine and the calcium salt of dl-methionine hydroxy analog compared with l-methionine for nitrogen retention in starter pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability of the calcium salt of dl-methionine hydroxy analog compared with dl-methionine for nitrogen retention and the preference of nursery pigs for diets based on the 2 forms of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Amino acid restriction, aging, and longevity: an update [frontiersin.org]
- 10. Effect of a Multicomponent mHealth Intervention on the Composition of Diet in a Population with Overweight and Obesity—Randomized Clinical Trial EVIDENT 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Dietary Composition During Weight Loss Maintenance: A Controlled Feeding Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of diet composition and chronic obesity on muscle growth and function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methionine Hydroxy Analogues
For researchers, scientists, and drug development professionals, the accurate quantification of methionine hydroxy analogues (MHA) is crucial for ensuring product quality, stability, and efficacy. This guide provides a comprehensive comparison of various analytical methods used for the determination of MHA, supported by experimental data and detailed protocols.
The following sections outline the experimental methodologies and performance characteristics of commonly employed techniques for MHA analysis, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Titrimetric methods. This comparative analysis is designed to assist in the selection of the most appropriate method for a given application and to provide a framework for the cross-validation of these techniques.
Experimental Protocols and Methodologies
A critical aspect of cross-validation is the clear and detailed documentation of the experimental protocols for each analytical method. This ensures that methods can be accurately reproduced and that any variations in results can be attributed to the method's performance rather than procedural discrepancies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of MHA due to its versatility and applicability to a wide range of compounds.[1] Reversed-phase HPLC (RP-HPLC) with UV detection is a common approach.
Sample Preparation:
-
Finely grind the feed or additive sample.
-
Extract a known quantity of the sample with a suitable solvent, such as a dilute acid solution (e.g., 0.1 N HCl) or a mixture of water and an organic solvent.[2] Heating or sonication may be employed to improve extraction efficiency.
-
For samples containing oligomers of MHA, a basic hydrolysis step (e.g., with potassium hydroxide) can be included to convert them to the monomeric form.[3]
-
After extraction and/or hydrolysis, adjust the pH of the extract and filter it through a 0.45 µm filter before injection into the HPLC system.[2]
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is frequently used.[2][4] Amide columns have also been reported for this analysis.[3]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., sodium dihydrogen phosphate) and an organic solvent like acetonitrile.[2][5] The composition can be isocratic or a gradient.[4]
-
Detection: UV detection is commonly performed at wavelengths ranging from 200 to 215 nm.[2][3][6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For MHA analysis, derivatization is typically required to increase its volatility.
Sample Preparation and Derivatization:
-
Extract the MHA from the sample matrix using an appropriate solvent.
-
The extract is then derivatized to form a more volatile compound. A common method involves silylation.[7]
Chromatographic Conditions:
-
Column: A capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating the derivatized MHA.[8]
-
Carrier Gas: Helium or nitrogen is typically used as the carrier gas.
-
Injector and Detector Temperatures: The injector and detector temperatures are typically set high enough to ensure volatilization without degradation. For instance, an injection port temperature of 260°C has been used.[8]
-
Oven Temperature Program: A temperature gradient is employed to separate the analyte from other components in the sample. A representative program might start at 60°C and ramp up to 305°C.[8]
-
Detector: A Flame Photometric Detector (FPD) is often used for its sensitivity to sulfur-containing compounds like MHA.[7]
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is particularly useful for charged molecules. It offers advantages such as short analysis times and low sample and reagent consumption.[9][10]
Methodology:
-
Sample Preparation: The sample is typically dissolved in the background electrolyte (BGE) or a suitable buffer and filtered.
-
Capillary: A fused-silica capillary is used for the separation.
-
Background Electrolyte (BGE): A borate (B1201080) buffer is a common BGE for this analysis.[9]
-
Applied Voltage: A high voltage is applied across the capillary to drive the separation.
-
Detection: UV detection at a low wavelength (e.g., 200 nm) is typically used.[9]
Titrimetric Method
Titrimetric methods, such as potentiometric titration, can be used for the quantification of MHA in feed additives.[6] This method is often based on a redox reaction.
Principle:
The method may involve the oxidation of the sulfur atom in the MHA molecule by a titrant, such as a solution of bromine generated in situ from bromate (B103136) and bromide under acidic conditions.[6] The endpoint of the titration is detected potentiometrically.
Performance Data Comparison
The cross-validation of analytical methods involves comparing their performance characteristics. The following table summarizes key performance data for the different analytical techniques used for MHA determination, as reported in various studies.
| Analytical Method | Parameter | Value | Matrix | Reference |
| RP-HPLC-UV | Recovery Rate (RRec) | 89 - 99% | Premixtures and Feedingstuffs | [6] |
| Repeatability (RSDr) | 0.4 - 2.7% | Premixtures and Feedingstuffs | [6] | |
| Intermediate Precision (RSDip) | 1.6 - 2.7% | Premixtures and Feedingstuffs | [6] | |
| Recovery | Average 97% | Supplemented Animal Feeds | [3] | |
| Coefficient of Variation | Average 3.7% | Supplemented Animal Feeds | [3] | |
| Titrimetric | Recovery Rate (RRec) | 100 - 101% | Feed Additive | [6] |
| Repeatability (RSDr) | 0.1 - 0.2% | Feed Additive | [6] | |
| Intermediate Precision (RSDip) | 0.2% | Feed Additive | [6] | |
| GC-FPD | Recovery | > 95% | Cow Milk and Tissues | [7] |
| Sensitivity | ~0.05 ppm | Cow Milk and Tissues | [7] | |
| Capillary Electrophoresis | Analysis Time | < 5 minutes | Fodder Additives | [9] |
Visualizing the Workflow
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the logical relationships in the cross-validation process.
Caption: Comparative workflow of analytical methods for MHA analysis.
Caption: Logical flow for the cross-validation of analytical methods.
References
- 1. The University of Missouri Agriculture Experiment Station Chemical Laboratories [aescl.missouri.edu]
- 2. ukessays.com [ukessays.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of (S)-2-Hydroxy-4-(methylthio)butyric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Effect of methionine hydroxy analog feed supplements: Significant alteration and enrichment of rumen microbiota and metabolome in Hu sheep [frontiersin.org]
- 9. lumexinstruments.com [lumexinstruments.com]
- 10. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
Performance comparison of different commercial methionine sources in livestock.
An objective analysis of the performance of various commercial methionine sources in livestock, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
Methionine is an essential amino acid critical for the health, growth, and productivity of livestock. As it is often the first limiting amino acid in common feed formulations, particularly in poultry and swine, supplementation with commercial methionine sources is a standard practice in the animal nutrition industry. The most common commercial forms are DL-methionine (DL-Met), L-methionine (L-Met), and methionine hydroxy analogue (MHA), which is available as a free acid (MHA-FA) or a calcium salt (MHA-Ca). This guide provides a comprehensive comparison of the performance of these sources in various livestock species, based on available scientific literature.
Data Presentation: Comparative Performance Metrics
The efficacy of different methionine sources is typically evaluated based on their relative bioavailability (RBV) and their impact on key performance indicators such as feed conversion ratio (FCR) and body weight gain (BWG). The following tables summarize the quantitative data from various studies in poultry, swine, and ruminants.
Poultry (Broiler Chickens)
| Methionine Source | Relative Bioavailability (RBV) vs. DL-Met (%) | Impact on Feed Conversion Ratio (FCR) | Impact on Body Weight Gain (BWG) | Reference(s) |
| L-Methionine | 141.5% (for FCR), 189.1% (for FE) | Superior to DL-Met | Superior to DL-Met | [1] |
| MHA-FA | 66-89% (equimolar basis), 59-79% (weight-to-weight basis) | Generally lower efficacy than DL-Met | Generally lower efficacy than DL-Met | [2][3][4] |
| MHA-Ca | 67-72% (weight basis) | Better than MHA-FA, but lower than DL-Met | Better than MHA-FA, but lower than DL-Met | [4][5] |
| Herbal-Methionine | 63% (average across performance and blood criteria) | Lower efficacy than DL-Met | Lower efficacy than DL-Met | [6] |
FE: Feed Efficiency
Swine (Pigs)
| Methionine Source | Relative Bioavailability (RBV) vs. L-Met (%) | Impact on Nitrogen Retention | Impact on Growth Performance | Reference(s) |
| DL-Methionine | 87.6 - 89.6% | No significant difference from L-Met | No significant difference from L-Met in some studies | [7][8] |
| D-Methionine | 87.6 - 89.6% | - | - | [7] |
| MHA | ~65% (vs. DL-Met) | - | Lower efficacy than DL-Met | [2] |
Ruminants (Dairy Cows)
| Methionine Source | Bioavailability/Efficacy | Impact on Milk Production | Reference(s) |
| Rumen-Protected Methionine (RPM) | Varies by protection method | Increased milk protein percentage and yield | [9][10] |
| HMBi (MHA isopropyl ester) | Similar plasma kinetics between two HMBi products | - | [11] |
| Encapsulated RPM | Delayed time to peak plasma concentration and larger area under the curve compared to HMBi | - | [11] |
| Methionine added to soy lecithins | Negligible metabolizable methionine | No effect on milk protein yield, but may improve body condition | [12] |
Experimental Protocols
The evaluation of methionine source efficacy relies on standardized experimental designs. The two most common methods are the slope-ratio assay and the nitrogen balance trial.
Slope-Ratio Assay
The slope-ratio assay is a common method for determining the bioavailability of a test amino acid relative to a standard.[13][14][15]
-
Animal Model: Typically, young, growing animals (e.g., broiler chicks, weanling pigs) are used as they are most sensitive to amino acid deficiencies.[14][16]
-
Dietary Formulation:
-
A basal diet is formulated to be deficient only in the amino acid of interest (methionine).
-
Graded levels of a standard, highly bioavailable form of the amino acid (e.g., L-methionine) are added to the basal diet to create a standard response curve.
-
Graded levels of the test methionine source are also added to the basal diet.[14]
-
-
Data Collection: Key performance indicators such as body weight gain, feed intake, and feed conversion ratio are measured over a specific period.[13]
-
Statistical Analysis:
-
A regression analysis is performed to determine the slope of the response to the standard and test amino acids.
-
The relative bioavailability of the test source is calculated as the ratio of the slope of the test source to the slope of the standard source, multiplied by 100.[13]
-
Nitrogen Balance Trial
Nitrogen balance trials are used to assess protein utilization and the efficacy of amino acid supplementation by measuring the difference between nitrogen intake and nitrogen excretion (in feces and urine).[17][18][19]
-
Animal Model: Animals are housed in individual metabolism crates that allow for the separate collection of feces and urine.[20]
-
Experimental Periods: The trial consists of an adaptation period to the experimental diets, followed by a collection period.[8]
-
Dietary Treatments: Similar to the slope-ratio assay, a basal diet deficient in methionine is used, with different methionine sources added at various levels.[18]
-
Sample Collection and Analysis:
-
Total feed intake is meticulously recorded.
-
Feces and urine are collected quantitatively over the collection period.
-
The nitrogen content of the feed, feces, and urine is determined using methods like the Kjeldahl analysis.
-
-
Calculation:
-
Nitrogen Intake = Feed Intake × Feed Nitrogen Concentration
-
Fecal Nitrogen = Fecal Weight × Fecal Nitrogen Concentration
-
Urinary Nitrogen = Urine Volume × Urinary Nitrogen Concentration
-
Nitrogen Retention = Nitrogen Intake - Fecal Nitrogen - Urinary Nitrogen
-
-
Interpretation: Higher nitrogen retention indicates more efficient utilization of the dietary protein and, consequently, the supplemental amino acid.
Mandatory Visualization
Methionine Metabolism Signaling Pathways
The following diagram illustrates the key metabolic pathways of methionine in livestock. L-methionine is the biologically active form used for protein synthesis. D-methionine and MHA must be converted to L-methionine to be utilized.
Experimental Workflow for a Bioavailability Study
The diagram below outlines a typical workflow for a slope-ratio assay to determine the relative bioavailability of a test methionine source.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Meta-Analyses of Methionine Source Concept Validation Trials in Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bio-efficacy comparison of herbal-methionine and DL-methionine based on performance and blood parameters of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability of D-methionine relative to L-methionine for nursery pigs using the slope-ratio assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Item - ASSESSING BIOAVALABILITY OF METHIONINE PRODUCTS AND THEIR EFFECT ON MILK PRODUCTION AND BODY COMPOSITION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 11. Relative bioavailability of 3 rumen-undegradable methionine sources in dairy cows using the area under the curve technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Availability to lactating dairy cows of methionine added to soy lecithins and mixed with a mechanically extracted soybean meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Availability of lysine in protein concentrates as determined by the slope-ratio assay with growing pigs and rats and by chemical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Developing a slope ratio chick assay for amino acid availability | AgriFutures Australia [agrifutures.com.au]
- 17. "Nitrogen Balance and Growth Trials With Pigs Fed Low-Crude Protein, Am" by Jose Figueroa, Austin Lewis et al. [digitalcommons.unl.edu]
- 18. researchgate.net [researchgate.net]
- 19. porkgateway.org [porkgateway.org]
- 20. researchgate.net [researchgate.net]
MHA-Ca vs. Acidifiers: A Comparative Guide to Their Effects on Broiler Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
The quest for alternatives to antibiotic growth promoters has intensified research into feed additives that can modulate broiler gut microbiota and enhance intestinal health. Among the promising candidates are methionine hydroxy analogue calcium (MHA-Ca) and acidifiers. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and professionals in the field of drug development and poultry science.
I. Overview of Mechanisms
MHA-Ca , primarily a source of methionine, an essential amino acid, is thought to influence the gut environment indirectly. While its primary role is in protein synthesis and metabolic functions, emerging evidence suggests it may also modulate the gut microbiota. One study indicated that methionine hydroxy analogue can reduce intestinal microflora activity.
Acidifiers , which include a range of organic acids such as formic, propionic, and lactic acids, directly impact the gastrointestinal tract. Their primary mechanisms of action include:
-
Lowering the pH of the feed and the upper gastrointestinal tract, which can inhibit the growth of pH-sensitive pathogenic bacteria.[1][2]
-
Antimicrobial activity , where the undissociated form of the organic acid can penetrate the bacterial cell wall and disrupt its normal physiological functions, leading to cell death.
-
Improving nutrient digestibility by stimulating the secretion of pancreatic enzymes.
II. Comparative Analysis of Gut Microbiota Modulation
Direct comparative studies between MHA-Ca and acidifiers on broiler gut microbiota are limited. However, by synthesizing data from various studies, we can draw a comparative picture of their effects.
One study directly compared methionine hydroxyl analogue (MHA) with formic acid. The results showed that formic acid supplementation significantly reduced the total bacteria and coliform counts in the duodenum and ileum compared to diets without formic acid.[3] While this study used the free acid form of MHA and not MHA-Ca, it provides the most direct comparison available.
The following tables summarize the effects of MHA and acidifiers on key gut microbial populations as reported in separate studies.
Table 1: Effects of MHA on Broiler Gut Microbiota
| Bacterial Group | Observed Effect | Source |
| Lactobacillus | Optimized relative abundance in the ileum | |
| Clostridium perfringens | Potential reduction in intestinal populations | |
| Total Bacteria | No significant effect compared to DL-methionine | |
| Coliforms | No significant effect compared to DL-methionine |
Table 2: Effects of Acidifiers on Broiler Gut Microbiota
| Bacterial Group | Observed Effect | Source |
| Lactobacillus | Increased populations | [1] |
| Bifidobacterium | Increased abundance of beneficial bacteria | |
| Escherichia coli | Decreased numbers | [1] |
| Salmonella | Reduced population | [4] |
| Total Aerobic Bacteria | Decreased numbers | [1] |
| Coliforms | Significant reduction in cecal count |
III. Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation. Below are summaries of experimental protocols from key studies.
MHA vs. Formic Acid Study Protocol
-
Animals: 192 one-day-old unsexed Arbor Acre broilers.[3]
-
Experimental Design: Birds were randomly allotted to 4 dietary treatments in a 2 x 2 factorial arrangement: Basal diet + DL-methionine without formic acid, Basal diet + DL-methionine with 0.8% formic acid, Basal diet + methionine hydroxyl analogue without formic acid, and Basal diet + methionine hydroxyl analogue with 0.8% formic acid.[3]
-
Duration: 56 days.[3]
-
Microbiota Analysis: Microbial load of the digesta from the duodenum and ileum was determined.[3]
Acidifier Study Protocol (Phosphoric and Lactic Acid)
-
Animals: 648 one-day-old male Arbor Acres broilers.[1]
-
Experimental Design: Birds were randomly divided into 6 groups: negative control (basal diet), positive control (basal diet + enramycin), and four groups with the basal diet supplemented with phosphoric acid (0.1, 0.2, and 0.3 g/kg) or lactic acid (0.3 g/kg).[1]
-
Duration: 42 days.[1]
-
Microbiota Analysis: Cecal contents were collected, and the colony counts of total aerobic bacteria, Escherichia coli, Salmonella, and Lactobacillus were determined using selective media and the plate count method.[1]
IV. Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
V. Conclusion
Both MHA-Ca and acidifiers show potential in modulating broiler gut microbiota, albeit through different proposed mechanisms. Acidifiers have a more direct and well-documented antimicrobial effect, leading to a reduction in pathogenic bacteria and an increase in beneficial species. The impact of MHA-Ca on the gut microbiome is less direct and requires further investigation to fully elucidate its mechanisms and efficacy in comparison to acidifiers.
The available data suggests that acidifiers have a more pronounced and consistent effect on altering the gut microbial composition by directly targeting a broad range of bacteria. MHA, while potentially influencing the microbiota, appears to have a more subtle effect. Researchers and professionals should consider the specific goals of their application—whether it is to provide an essential nutrient with potential secondary gut health benefits (MHA-Ca) or to directly target microbial populations for improved gut health and performance (acidifiers). Future head-to-head trials are necessary to provide a more definitive comparison of MHA-Ca and various acidifiers on broiler gut microbiota and overall health.
References
- 1. Dietary supplementation with acidifiers improves the growth performance, meat quality and intestinal health of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PSIII-39 Effect of different methionine sources with or without organic acid on the performance and gastrointestinal microbial load of broiler chicken - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
A Comparative Guide to the Bioefficacy of Methionine Hydroxy Analogues and DL-Methionine
For Researchers, Scientists, and Drug Development Professionals
Methionine, an essential sulfur-containing amino acid, is a critical component in poultry and livestock diets, playing a pivotal role in protein synthesis and overall metabolic function.[1][2] Commercially, methionine is supplemented in feed primarily in two forms: DL-methionine (DLM), a racemic mixture of D- and L-isomers, and methionine hydroxy analogue (MHA), which features a hydroxyl group in place of the amino group.[3] This guide provides an objective comparison of the relative bioefficacy of these two prominent methionine sources, supported by experimental data, detailed methodologies, and visual representations of their metabolic pathways and experimental evaluation.
At a Glance: Key Differences and Bioavailability
While both DLM and MHA serve as effective precursors to L-methionine, the form biologically utilized by animals for protein synthesis, their chemical structures, absorption mechanisms, and metabolic conversion pathways differ, leading to variations in their relative bioefficacy.[1][3] MHA is chemically known as 2-hydroxy-4-(methylthio) butanoic acid (HMTBa).[4]
Numerous studies have been conducted to determine the relative bioavailability (RBV) of MHA compared to DLM, with results often varying based on the animal species, age, dietary composition, and the performance metric being evaluated.[4][5] On an equimolar basis, the bioefficacy of MHA has been reported to range from 66% to 89% of DLM.[4] A meta-analysis of multiple broiler trials has suggested a consensus bioefficacy of 65% for MHA relative to DLM on a product-to-product basis.[6]
Comparative Performance Data in Broilers
The following tables summarize quantitative data from various studies comparing the effects of DL-methionine and MHA on the performance of broiler chickens.
Table 1: Relative Bioefficacy of Liquid MHA-FA Compared to DL-Methionine in Broilers (Product Basis)
| Performance Criterion | Experiment 1 | Experiment 2 | Average Bioefficacy |
| Weight Gain | 50% | 64% | 57% |
| Feed Conversion Ratio | 51% | 59% | 55% |
| Breast-Meat Yield | 54% | 48% | 51% |
| (Data sourced from Payne et al., 2006)[7] |
Table 2: Efficacy of MHA-FA in Comparison to DL-Methionine for Growth and Feed Efficiency in Broilers
| Age (weeks) | Growth Efficacy | Feed Efficiency Efficacy |
| 0-3 | 62.11% | 62.98% |
| 3-6 | 64.82% | 67.73% |
| 0-6 | 63.88% | 64.01% |
| (Data sourced from a study on commercial broiler chicks)[8] |
Table 3: Bioefficacy of MHA-FA Compared to DL-Methionine from Multi-Exponential Regression Models
| Performance Criterion | Bioefficacy (Equimolar Basis) |
| Weight Gain | 73% |
| Feed Conversion | 68% |
| (Data sourced from a study by Rostagno & Barbosa, 1995)[9] |
Metabolic Pathways and Absorption Mechanisms
The conversion of DL-methionine and MHA to the biologically active L-methionine is a multi-step enzymatic process. Understanding these pathways is crucial for comprehending the differences in their bioefficacy.
Intestinal Absorption
DL-methionine is absorbed in the small intestine through active transport mechanisms, which are sodium-dependent, and also via diffusion.[3] In contrast, MHA, being an organic acid, is primarily absorbed through passive diffusion across the intestinal wall.[3] This difference in absorption can be influenced by factors such as intestinal health and nutrient transporters.[10]
Conversion to L-Methionine
Once absorbed, the D-isomer of methionine and both the D- and L-isomers of MHA must be converted to L-methionine. This conversion primarily occurs in the liver and involves a two-step enzymatic process.[3]
Caption: Metabolic conversion of DL-Methionine and MHA to L-Methionine.
Experimental Protocols for Bioefficacy Assessment
The determination of the relative bioefficacy of different methionine sources typically involves in vivo feeding trials with a target animal species, most commonly broiler chickens. A standardized experimental protocol is crucial for obtaining reliable and comparable results.
Key Components of a Bioefficacy Trial:
-
Basal Diet Formulation: A methionine-deficient basal diet is formulated to be adequate in all other nutrients. This ensures that the observed performance responses are directly attributable to the supplemental methionine.
-
Treatment Groups:
-
A negative control group receiving only the basal diet.
-
Several groups receiving the basal diet supplemented with graded levels of DL-methionine (the standard).
-
Several groups receiving the basal diet supplemented with graded, equimolar levels of MHA (the test substance).
-
-
Animal Management: Day-old chicks are randomly allocated to the dietary treatment groups, with multiple replicate pens per treatment to ensure statistical power. Standard brooding and rearing practices are followed.
-
Data Collection: Key performance indicators are measured throughout the trial, including:
-
Body weight gain
-
Feed intake
-
Feed conversion ratio (FCR)
-
Carcass and breast meat yield at the end of the trial.
-
-
Statistical Analysis: The collected data are analyzed using statistical models, such as slope-ratio assays or multi-exponential regression, to determine the relative bioefficacy of MHA compared to DLM.[4][9]
Caption: Standard experimental workflow for a broiler bioefficacy trial.
Conclusion
The choice between DL-methionine and methionine hydroxy analogue as a feed supplement is a multifaceted decision. While DL-methionine is generally considered to have a higher relative bioefficacy on a product-to-product basis, MHA offers potential benefits such as its liquid form for ease of handling in feed mills and its organic acid properties.[3] The scientific literature indicates that a higher inclusion rate of MHA is required to achieve the same performance results as DL-methionine.[11] Researchers and nutritionists must consider the specific dietary formulations, economic factors, and animal production goals when selecting the most appropriate methionine source.
References
- 1. cjbio.net [cjbio.net]
- 2. Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03826B [pubs.rsc.org]
- 3. thepoultrysite.com [thepoultrysite.com]
- 4. Relative biological efficacy of methionine hydroxy analogue‐free acid compared to dl‐methionine in the broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary supplementation with 2-hydroxy-4-methyl(thio) butanoic acid and DL-methionine improves productive performance, egg quality and redox status of commercial laying ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-Analyses of Methionine Source Concept Validation Trials in Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparing Bio-efficacy of Liquid DL-methionine Hydroxy Analogue Free Acid with DL-methionine in Broiler Chickens -Asian-Australasian Journal of Animal Sciences | Korea Science [koreascience.kr]
- 9. tandfonline.com [tandfonline.com]
- 10. Absorption of DL-Met from gastrointestinal tract of weaned pigs is higher than for MHA-FA | Engormix [en.engormix.com]
- 11. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safe Disposal of Calcium 2-hydroxy-4-(methylthio)butanoate: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Calcium 2-hydroxy-4-(methylthio)butanoate, ensuring compliance with safety regulations and promoting a secure laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Although not classified as a hazardous substance, direct contact may cause transient eye discomfort or slight skin irritation[1].
Required PPE:
| Equipment | Specification | Rationale |
| Gloves | Impervious gloves (e.g., Nitrile) | To prevent skin contact[1][2]. |
| Eye Protection | Tightly fitting safety goggles or glasses with side-shields | To protect eyes from dust particles[1][2][3]. |
| Respiratory Protection | Dust respirator/mask | To prevent inhalation of dust particles, especially during spill cleanup[1]. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from accidental contact. |
II. Spill Management and Cleanup Protocol
In the event of a spill, immediate and proper cleanup is crucial to maintain a safe working environment.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation[1][2]. If a significant amount of dust is generated, move upwind[1].
-
Control Ignition Sources: Remove all sources of ignition from the area as a precautionary measure[2].
-
Contain the Spill: Use dry cleanup procedures to collect the spilled material[1]. Avoid generating dust. A shovel can be used to put the material into a suitable waste disposal container[4].
-
Decontaminate the Area: After the bulk of the material has been removed, rinse the contaminated surface with copious amounts of water[4].
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated clothing, should be placed in a sealed, labeled container for proper disposal.
III. Disposal Procedures for Unused or Waste Material
The primary principle for the disposal of this compound is to adhere to all local, state, and federal regulations[1]. These regulations may vary, so it is essential to consult with your institution's environmental health and safety (EHS) department or the relevant local authorities[1][4].
Disposal Options:
-
Recycling or Reuse: Whenever possible, recycling or reusing the material should be the first consideration[1]. If the material is unused, it may be possible to offer the surplus to a licensed disposal company[5].
-
Licensed Chemical Destruction: The material can be transported to a licensed chemical destruction plant for disposal[2].
-
Incineration: Controlled incineration with flue gas scrubbing is a viable disposal method[2]. It may also be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system[4].
-
Landfill: For contaminated packaging, after being triple-rinsed (or equivalent), it can be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill[2].
Crucially, do not allow wash water from cleaning or process equipment to enter drains[1]. All wash water should be collected for appropriate treatment before disposal[1].
IV. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Calcium 2-hydroxy-4-(methylthio)butanoate
For laboratory professionals engaged in research and development, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols and logistical information for Calcium 2-hydroxy-4-(methylthio)butanoate, a compound utilized in various scientific applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][3] | Protects against dust particles and potential splashes. |
| Skin Protection | Gloves | Chemically resistant and impervious gloves.[3][4][5] | Prevents direct skin contact with the chemical. |
| Lab Coat/Clothing | Fire/flame resistant and impervious clothing.[2][3] | Provides a barrier against spills and contamination. | |
| Respiratory Protection | Dust Mask/Respirator | Type N95 (US) or type P1 (EN 143) for nuisance levels of dust.[1] A full-face respirator may be necessary if exposure limits are exceeded or irritation occurs.[2] | Minimizes inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound requires a systematic approach to minimize risks.
-
Preparation :
-
Handling :
-
In Case of a Spill :
-
First Aid :
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[1][7][8]
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][7] Remove contaminated clothing.[5][7]
-
In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7][8]
-
If Swallowed : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][3][8]
-
In all cases of exposure, seek medical attention if irritation or discomfort persists.[4][7]
-
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and comply with regulations.
-
Unused Product : Offer surplus and non-recyclable solutions to a licensed disposal company.[1] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.[3]
-
Contaminated Packaging : Dispose of as unused product.[1]
-
General Guidance : Consult local, regional, or national waste management authorities for specific disposal regulations.[4][6] Do not let the chemical enter drains, sewers, or water courses.[3][4]
Quantitative Data Summary
The following table provides a summary of key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C10H18CaO6S2 | PubChem |
| Molecular Weight | 338.45 g/mol | ChemicalBook[3] |
| CAS Number | 4857-44-7 | ChemicalBook[1] |
| Acute Toxicity (Oral LD50, Rat) | 12,870 mg/kg | ChemicalBook[1] |
Experimental Workflow: Safe Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
